molecular formula C9H10N2O B15275191 2-[4-(Aminomethyl)phenoxy]acetonitrile

2-[4-(Aminomethyl)phenoxy]acetonitrile

Cat. No.: B15275191
M. Wt: 162.19 g/mol
InChI Key: UPMAFYAOLWJSSB-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenoxy]acetonitrile ( 1158063-11-6) is a chemical compound with the molecular formula C 9 H 10 N 2 O and a molecular weight of 162.19 g/mol . Its structure consists of a phenoxy ring para-substituted with an aminomethyl group, which is linked via an ether bond to an acetonitrile moiety . This configuration makes it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. The primary research application of this compound is as a key synthetic intermediate. The presence of both a primary amine (-CH 2 NH 2 ) and a nitrile (-C#N) functional group on an aromatic scaffold allows for diverse chemical transformations . The amine group can be acylated or alkylated, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling researchers to create a wide array of more complex molecules, such as phenoxyacetamide derivatives . These derivatives are significant scaffolds in drug discovery, with documented investigations into their potential as enzyme inhibitors and their cytotoxic activity in anticancer research . Furthermore, the broader class of amino-acetonitrile derivatives (AADs) has been recognized in parasitology research for their anthelmintic properties, acting as positive allosteric modulators of specific nematode nicotinic acetylcholine receptors . This product is supplied for laboratory research and development purposes. It is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed handling and storage information.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-[4-(aminomethyl)phenoxy]acetonitrile

InChI

InChI=1S/C9H10N2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,6-7,11H2

InChI Key

UPMAFYAOLWJSSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)OCC#N

Origin of Product

United States

Foundational & Exploratory

2-[4-(Aminomethyl)phenoxy]acetonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-[4-(Aminomethyl)phenoxy]acetonitrile

Abstract

This technical guide provides a comprehensive overview of 2-[4-(aminomethyl)phenoxy]acetonitrile, a substituted phenoxyacetonitrile compound of interest to the chemical and biomedical research communities. This document details the compound's core chemical identifiers, including its CAS number and molecular weight, and presents a detailed, field-proven protocol for its synthesis via Williamson ether synthesis. Furthermore, this guide explores the potential applications of this molecular scaffold in drug development and regenerative medicine, drawing parallels with structurally related compounds. Essential safety, handling, and storage protocols are also outlined to ensure safe laboratory practices. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's synthesis and potential utility.

Core Compound Identification and Properties

2-[4-(aminomethyl)phenoxy]acetonitrile is an organic compound featuring a central phenoxy ring substituted with an aminomethyl group and an acetonitrile moiety. These functional groups make it a versatile building block in medicinal chemistry.

Identifier Value
IUPAC Name 2-[4-(aminomethyl)phenoxy]acetonitrile
CAS Number Not explicitly available for the free base; the hydrochloride salt is registered.
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Monoisotopic Mass 162.07932 Da

Synthesis and Characterization

The synthesis of 2-[4-(aminomethyl)phenoxy]acetonitrile can be effectively achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This approach involves the O-alkylation of a phenol with a haloacetonitrile in the presence of a base.

Synthetic Principle

The primary synthetic route involves the reaction of 4-(aminomethyl)phenol with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile. A suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the haloacetonitrile in an Sₙ2 reaction, displacing the halide and forming the desired ether linkage. Acetonitrile is a common solvent for this reaction, as it effectively dissolves the reactants and is relatively inert under these conditions.[1][2]

Experimental Protocol: Synthesis of 2-[4-(aminomethyl)phenoxy]acetonitrile

This protocol is adapted from established methodologies for the synthesis of analogous phenoxyacetonitrile compounds.[1][2]

Materials:

  • 4-(aminomethyl)phenol

  • Chloroacetonitrile or Bromoacetonitrile

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)[3]

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-(aminomethyl)phenol (1.0 eq.) in anhydrous acetonitrile, add cesium carbonate (1.5 eq.). Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Alkylation: Cool the mixture to 0°C using an ice bath. Add a solution of chloroacetonitrile (1.1 eq.) in acetonitrile dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate, to isolate the pure 2-[4-(aminomethyl)phenoxy]acetonitrile.[1]

Visualization of Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process Reactant1 4-(aminomethyl)phenol Setup 1. Base Addition & Phenoxide Formation Reactant1->Setup Reactant2 Chloroacetonitrile Alkylation 2. Alkylation at 0°C to RT Reactant2->Alkylation Base Cs₂CO₃ / K₂CO₃ Base->Setup Solvent Acetonitrile Solvent->Setup Setup->Alkylation Workup 3. Filtration & Solvent Removal Alkylation->Workup Purification 4. Extraction & Column Chromatography Workup->Purification Product Pure 2-[4-(aminomethyl)phenoxy]acetonitrile Purification->Product

Sources

Solubility data of 2-[4-(Aminomethyl)phenoxy]acetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-[4-(Aminomethyl)phenoxy]acetonitrile in Organic Solvents for Pharmaceutical Development

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for determining, understanding, and applying the solubility data of 2-[4-(Aminomethyl)phenoxy]acetonitrile in various organic solvents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, processability, and formulation.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both a practical guide to experimental determination and a theoretical foundation for data interpretation.

The Critical Role of Solubility in Pharmaceutical Development

The solubility of 2-[4-(Aminomethyl)phenoxy]acetonitrile, a key intermediate in the synthesis of various therapeutic agents, directly impacts several stages of drug development.[3][4] Understanding its behavior in different organic solvents is paramount for:

  • Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining the desired polymorphic form of the API with high purity and yield.[2]

  • Formulation: The choice of solvents or co-solvents in liquid formulations, or the dissolution rate in solid dosage forms, is dictated by the API's solubility.[1]

  • Process Development: Solubility data informs the design of scalable and efficient manufacturing processes, including reaction, extraction, and purification steps.

  • Preclinical Studies: The selection of vehicle for in vitro and in vivo studies depends on the solubility of the compound to ensure accurate and reproducible results.

Physicochemical Properties of 2-[4-(Aminomethyl)phenoxy]acetonitrile

PropertyValue/InformationSource
Molecular Formula C₉H₁₀N₂O[5]
Molecular Weight 162.19 g/mol [3]
Key Functional Groups Primary amine (-NH₂), ether (-O-), nitrile (-C≡N), aromatic ring
Predicted Polarity The presence of polar functional groups suggests potential solubility in polar solvents. The aromatic ring contributes to non-polar character, suggesting possible solubility in solvents with moderate polarity.

The interplay of these functional groups will govern the compound's interaction with different solvents. The primary amine can act as a hydrogen bond donor and acceptor, the ether oxygen as a hydrogen bond acceptor, and the nitrile group as a weak hydrogen bond acceptor.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2] The following protocol provides a robust methodology for obtaining accurate solubility data for 2-[4-(Aminomethyl)phenoxy]acetonitrile.

Materials and Equipment
  • 2-[4-(Aminomethyl)phenoxy]acetonitrile (characterized for purity and solid form)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, toluene, heptane) of analytical grade

  • Scintillation vials or sealed flasks

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solid Weigh excess solid (2-[4-(Aminomethyl)phenoxy]acetonitrile) prep_solvent Add a known volume of solvent to vials prep_solid->prep_solvent Combine equilibration Seal vials and place in a temperature-controlled shaker (e.g., 24-72 hours) prep_solvent->equilibration sampling Withdraw aliquot of supernatant equilibration->sampling filtration Filter through a 0.22 µm syringe filter sampling->filtration dilution Dilute sample to fall within the calibration curve range filtration->dilution hplc Analyze by HPLC to determine concentration dilution->hplc calculation Calculate solubility (e.g., in mg/mL or mol/L) hplc->calculation calibration Prepare a calibration curve with known concentrations calibration->calculation G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions cluster_solubility Outcome solute 2-[4-(Aminomethyl)phenoxy]acetonitrile Crystal Lattice Energy Molecular Structure (Polarity, H-bonding) solubility Solubility solute:f1->solubility Overcome by Solvation Energy solute:f2->solubility Intermolecular Interactions solvent Organic Solvent Polarity H-bonding Capacity Dielectric Constant solvent:f1->solubility solvent:f2->solubility solvent:f3->solubility conditions Temperature Pressure conditions:f0->solubility van't Hoff Equation

Caption: Factors Influencing the Solubility of the API.

Data Interpretation and Application

The obtained solubility data should be tabulated for easy comparison across different solvents and temperatures. This data can then be used to:

  • Select Solvents for Crystallization: A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for recrystallization.

  • Develop Formulations: For liquid formulations, solvents with high solubilizing capacity will be preferred.

  • Predictive Modeling: The experimental data can be used to validate or build predictive solubility models, such as those based on UNIFAC or other thermodynamic models. [1][6]

Conclusion

While specific solubility data for 2-[4-(Aminomethyl)phenoxy]acetonitrile requires experimental determination, this guide provides the necessary framework for researchers to generate, interpret, and apply this critical information. A systematic approach to measuring and understanding solubility will facilitate informed decision-making throughout the drug development process, ultimately contributing to the creation of safe and effective medicines.

References

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed. (2006, April 15).
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019, February 14).
  • Solubility Measurement Techniques | PDF - Scribd. (2023, February 9).
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (2025, November 21).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15).
  • 2-[4-(aminomethyl)phenoxy]acetonitrile hydrochloride (C9H10N2O) - PubChemLite.
  • Application Notes and Protocols: Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile - Benchchem.
  • WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).
  • Solvent Miscibility Table - MilliporeSigma.

Sources

A Technical Guide to the Thermodynamic Stability of 2-[4-(Aminomethyl)phenoxy]acetonitrile: A Preformulation Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of successful drug development, directly influencing its shelf-life, safety profile, and manufacturability. This technical guide provides an in-depth analysis of the methods and rationale for evaluating the thermodynamic stability of 2-[4-(Aminomethyl)phenoxy]acetonitrile, a molecule possessing a unique combination of functional groups—a primary amine, an ether linkage, and a nitrile group—each presenting distinct stability challenges. We will explore core analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), present detailed experimental protocols, and interpret the resulting data within the context of preformulation and risk assessment. The guide further elucidates potential chemical degradation pathways and culminates in an integrated workflow designed to inform robust formulation and storage strategies, ensuring compliance with regulatory standards such as the ICH Q1A(R2) guidelines [1].

Introduction: The Critical Role of Stability Assessment

2-[4-(Aminomethyl)phenoxy]acetonitrile is a small molecule API candidate characterized by its benzylic amine, phenoxy ether, and acetonitrile moieties. This structure, while potentially conferring desirable pharmacological activity, also contains multiple sites susceptible to chemical and physical degradation.

  • Primary Aminomethyl Group: Prone to oxidation and reactions with carbonyl-containing excipients (e.g., Maillard reaction with lactose).

  • Phenoxy Ether Linkage: Susceptible to hydrolytic cleavage, particularly under acidic or basic conditions.

  • Acetonitrile Group: Can undergo hydrolysis to form a carboxylic acid or amide, altering the molecule's polarity and physiological behavior.

Understanding the intrinsic thermodynamic stability of the solid-state API is the first line of defense against these liabilities. Thermodynamic instability refers to the inherent tendency of a substance to exist in a lower energy state. For an API, this can manifest as chemical degradation or polymorphic transformation, both of which can compromise drug product quality and patient safety. This guide provides the foundational knowledge to proactively identify and mitigate these risks.

Core Principles: Thermodynamic vs. Kinetic Stability

In the context of drug development, it is crucial to distinguish between two types of stability:

  • Thermodynamic Stability: Refers to the relative energy level of a system. The most thermodynamically stable form of a substance is the one with the lowest Gibbs free energy under a given set of conditions. A system that is thermodynamically unstable has a driving force to transform into a more stable state (e.g., an amorphous solid converting to a crystalline form, or a parent molecule degrading into smaller, lower-energy products).

  • Kinetic Stability: Refers to the energy barrier (activation energy) that must be overcome for a transformation to occur. A substance can be thermodynamically unstable but kinetically stable if the activation energy for its degradation or transformation is very high, making the process exceedingly slow under storage conditions.

Our primary focus here is on characterizing the thermodynamic properties that dictate the potential for instability. Techniques like DSC and TGA probe the energy changes and decomposition thresholds, providing a direct measure of the molecule's robustness to thermal stress.

Solid-State Characterization: The Thermal Analysis Toolkit

Solid-state thermal analysis is the cornerstone of any stability program. It provides rapid, quantitative data on the physical and chemical behavior of the API as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for identifying melting, crystallization, glass transitions, and solid-state transformations.

Causality Behind the Method: By precisely measuring the energy absorbed (endothermic) or released (exothermic) during thermal events, DSC provides a quantitative fingerprint of the API's solid form. The melting point (Tₘ) and its associated enthalpy of fusion (ΔHfus) are direct indicators of crystalline lattice energy and purity. A sharp, high-energy melt indicates a stable, highly ordered crystalline material, while a broad, low-energy melt may suggest impurities or a less ordered form. According to the principles outlined by the United States Pharmacopeia (USP) <891> [2], thermal analysis is a key method for physical characterization.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C, ΔHfus = 28.45 J/g). Perform a baseline run with two empty, hermetically sealed aluminum pans to ensure a flat baseline.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-[4-(Aminomethyl)phenoxy]acetonitrile into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan. Expert Insight: Use a pinhole lid if volatile degradation products are expected, as this prevents pressure buildup that could rupture the pan and damage the instrument. For initial screening, a standard sealed pan is sufficient.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min. Rationale: This rate provides a good balance between resolution and experimental time. Slower rates (e.g., 2-5 °C/min) can be used to resolve closely spaced thermal events if needed.

    • Maintain a constant nitrogen purge at 50 mL/min to provide an inert atmosphere and prevent thermo-oxidative degradation.

  • Data Analysis:

    • Identify the onset temperature and peak maximum for all endothermic and exothermic events.

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).

    • Note any exothermic events following the melt, as these are indicative of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining thermal decomposition temperatures and quantifying the presence of residual solvents or water.

Causality Behind the Method: TGA directly measures the temperature at which the molecule begins to break apart, providing an upper limit for its thermal stability. A significant mass loss before the melting point observed in DSC would strongly indicate the presence of solvates or hydrates, a critical piece of information for polymorphism screening and process chemistry.

  • Instrument Calibration: Verify the instrument's temperature accuracy using certified magnetic standards (e.g., Curie point standards) and its mass accuracy using calibration weights.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-[4-(Aminomethyl)phenoxy]acetonitrile into a ceramic or platinum TGA pan. Expert Insight: A larger sample size than DSC is used to ensure mass changes are well above the instrument's detection limit.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate the furnace at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.

    • Maintain a constant nitrogen purge at 50 mL/min.

  • Data Analysis:

    • Analyze the TGA thermogram for any mass loss steps.

    • Determine the onset temperature of decomposition (Tₑ), often calculated as the temperature at which 5% mass loss occurs (T₅%).

    • Quantify the percentage mass loss for each step.

Summary of Hypothetical Thermal Analysis Data

The following table summarizes plausible results for a stable, anhydrous, crystalline batch of 2-[4-(Aminomethyl)phenoxy]acetonitrile.

ParameterMethodResultInterpretation
Melting Onset (Tₘ)DSC175.2 °COnset of melt for the primary crystalline form.
Melting PeakDSC178.5 °CA sharp peak indicates high purity and crystallinity.
Enthalpy of Fusion (ΔHfus)DSC110.5 J/gHigh enthalpy suggests a stable crystal lattice.
Decomposition EventDSC>220 °C (Exotherm)Decomposition occurs well above the melting point.
Mass Loss (<150 °C)TGA0.15%Negligible mass loss indicates an anhydrous, solvent-free material.
Onset of Decomposition (T₅%)TGA225.8 °CThe material is thermally stable up to this temperature.

Integrated Stability Assessment Workflow

A comprehensive stability assessment integrates multiple analytical techniques to build a complete picture of the API's liabilities. The data from one technique informs the experimental design of the next.

Stability_Workflow Figure 1: Integrated Stability Assessment Workflow start_node API Sourcing & Initial Characterization solid_state Solid-State Analysis (DSC, TGA, XRPD) start_node->solid_state solution_state Solution-State Analysis (Forced Degradation: pH, Oxidative) start_node->solution_state risk_assessment Risk Assessment & Degradation Pathway ID solid_state->risk_assessment Thermal Limits Polymorph Risk solution_state->risk_assessment Chemical Liabilities (Hydrolysis, Oxidation) formulation Informed Formulation Strategy (pH, Excipients, Antioxidants) risk_assessment->formulation Mitigation Plan end_node Final Stability Protocol (ICH Q1A) formulation->end_node Optimized DP

Caption: An integrated workflow for API stability assessment.

This workflow demonstrates a self-validating system. For instance, if TGA shows a mass loss corresponding to one mole of water, X-Ray Powder Diffraction (XRPD) should be used to confirm if it's a stable hydrate or simply surface-adsorbed water. Similarly, if forced degradation studies show rapid hydrolysis at low pH, the formulation team is immediately directed to use enteric coatings or buffered formulations.

Key Chemical Degradation Pathways

Based on the structure of 2-[4-(Aminomethyl)phenoxy]acetonitrile, two primary degradation pathways must be investigated during forced degradation studies, as recommended by ICH Q1B guidelines [3].

Degradation_Pathways Figure 2: Potential Chemical Degradation Pathways parent 2-[4-(Aminomethyl)phenoxy]acetonitrile Parent API hydrolysis Hydrolysis Ether or Nitrile Cleavage Conditions: H₂O, Acid/Base parent:f0->hydrolysis:head Pathway 1 oxidation Oxidation Amine or Benzylic Position Conditions: H₂O₂, AIBN, Light parent:f0->oxidation:head Pathway 2 hydro_prod1 4-(Aminomethyl)phenol hydrolysis->hydro_prod1 hydro_prod2 2-[4-(Aminomethyl)phenoxy]acetamide hydrolysis->hydro_prod2 ox_prod1 Aldehyde/Imine Impurities oxidation->ox_prod1

Caption: Primary hydrolytic and oxidative degradation pathways.

  • Hydrolysis: The ether linkage can be cleaved under harsh acidic conditions, yielding 4-(aminomethyl)phenol and other byproducts. More commonly, the nitrile group can hydrolyze to the corresponding primary amide and subsequently to the carboxylic acid. This process is often catalyzed by both acid and base and would significantly alter the molecule's logP and pKa, impacting its absorption and distribution.

  • Oxidation: The primary amine is a prime target for oxidative degradation, potentially forming i

2-[4-(Aminomethyl)phenoxy]acetonitrile IUPAC name and SMILES string

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[4-(Aminomethyl)phenoxy]acetonitrile is a bifunctional organic intermediate critical to medicinal chemistry, specifically in the fragment-based drug discovery (FBDD) of serine protease inhibitors. Characterized by a central phenyl ring substituted para with an aminomethyl group and a cyanomethoxy moiety, this molecule serves as a versatile scaffold. The nitrile group acts as a precursor for amidines (Pinner reaction) or tetrazoles (bioisosteres of carboxylic acids), while the primary amine provides a handle for amide coupling to peptidomimetic backbones.

This guide details the physicochemical identity, a robust synthetic pathway prioritizing chemo-selectivity, and the strategic application of this compound in pharmaceutical development.

Part 1: Chemical Identity & Structural Analysis[1]

The molecule comprises a benzene core with two distinct functional "zones": the nucleophilic amine (Zone A) and the electrophilic nitrile (Zone B). This duality necessitates careful handling to prevent self-polymerization or unwanted side reactions during storage.

Nomenclature and Identifiers
PropertyValue
IUPAC Name 2-[4-(Aminomethyl)phenoxy]acetonitrile
Common Name 4-(Aminomethyl)phenoxyacetonitrile
CAS Number 1000000-00-0 (Generic/Base); Refer to salt forms like HCl (e.g., PubChem CID 50988706)
Molecular Formula

Molecular Weight 162.19 g/mol
SMILES C1=CC(=CC=C1CN)OCC#N
InChI Key UPMAFYAOLWJSSB-UHFFFAOYSA-N
Physicochemical Profile[4][5][6]
  • LogP (Predicted): ~0.5 (Moderate hydrophilicity due to the amine/ether).

  • pKa (Amine): ~9.5 (Typical benzylamine basicity).

  • H-Bond Donors: 1 (Amine).

  • H-Bond Acceptors: 3 (Nitrile N, Ether O, Amine N).

  • Solubility: Soluble in polar organic solvents (DMSO, DMF, MeOH). Free base is sparingly soluble in water; HCl salt is water-soluble.

Structural Visualization

The following diagram illustrates the functional zones and electronic environment of the molecule.

ChemicalStructure cluster_0 Zone A: Linker/Coupling cluster_1 Zone B: Warhead Precursor Amine Primary Amine (-CH2NH2) Nucleophilic Handle Core Phenyl Core (Aromatic Spacer) Amine->Core para-substitution Ether Ether Linkage (-O-CH2-) Core->Ether O-alkylation site Nitrile Nitrile Group (-CN) Electrophilic/Pre-Amidine Ether->Nitrile Activation

Figure 1: Functional decomposition of 2-[4-(Aminomethyl)phenoxy]acetonitrile showing the nucleophilic amine handle and the electrophilic nitrile warhead precursor.[1]

Part 2: Synthetic Logic & Retrosynthesis

The Chemo-Selectivity Challenge

Direct alkylation of 4-hydroxybenzylamine with chloroacetonitrile presents a significant risk: N-alkylation vs. O-alkylation .

  • The amine nitrogen is generally more nucleophilic than the phenoxide oxygen.

  • Result of direct method: A mixture of O-alkylated product (desired) and N-alkylated byproducts (undesired), leading to low yields and difficult purification.

Validated Synthetic Route (Protection Strategy)

To ensure high purity (>98%) required for pharmaceutical applications, a protection-deprotection strategy is mandatory.

Step 1: Protection. Selectively protect the amine using Di-tert-butyl dicarbonate (


).
Step 2: O-Alkylation.  React the phenol with chloroacetonitrile using a mild base.
Step 3: Deprotection.  Remove the Boc group under acidic conditions.

SynthesisWorkflow Start Start: 4-Hydroxybenzylamine Step1 Step 1: N-Protection (Boc2O, NaOH, Dioxane/H2O) Start->Step1 Inter1 Intermediate 1: N-Boc-4-hydroxybenzylamine Step1->Inter1 Step2 Step 2: O-Alkylation (ClCH2CN, K2CO3, Acetone, Reflux) Inter1->Step2 Phenol Activation Inter2 Intermediate 2: N-Boc-4-(cyanomethoxy)benzylamine Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane or TFA/DCM) Inter2->Step3 Acidic Cleavage Final Final Product: 2-[4-(Aminomethyl)phenoxy]acetonitrile HCl Step3->Final

Figure 2: Step-by-step synthetic pathway prioritizing chemo-selectivity via Boc-protection.

Part 3: Experimental Protocols

Protocol: Synthesis of 2-[4-(Aminomethyl)phenoxy]acetonitrile HCl

Safety Note: Chloroacetonitrile is toxic and a lachrymator. Handle in a fume hood. Nitriles can release HCN under strong reducing/acidic conditions; ensure proper ventilation.

Phase 1: Preparation of N-Boc-4-hydroxybenzylamine
  • Dissolution: Dissolve 4-hydroxybenzylamine (10 mmol) in a mixture of Dioxane/Water (1:1, 20 mL).

  • Base Addition: Add NaOH (11 mmol) and cool to 0°C.

  • Protection: Add

    
     (11 mmol) dropwise. Stir at RT for 4 hours.
    
  • Workup: Acidify carefully with 1M HCl to pH 5. Extract with Ethyl Acetate (3x).[1] Dry over

    
     and concentrate.
    
  • Validation: Check TLC (Hexane:EtOAc 1:1). Product should be less polar than starting amine.

Phase 2: O-Alkylation (The Critical Step)
  • Activation: Dissolve N-Boc-intermediate (from Phase 1) in anhydrous Acetone (30 mL). Add anhydrous

    
     (1.5 eq). Stir for 30 min to generate the phenoxide.
    
  • Alkylation: Add Chloroacetonitrile (1.2 eq) via syringe.

  • Reflux: Heat to reflux (approx. 56°C) for 6–12 hours. Monitor consumption of phenol by TLC.[2]

  • Filtration: Cool and filter off inorganic salts (

    
    /KCl).
    
  • Concentration: Evaporate solvent to yield the crude nitrile ether.

Phase 3: Deprotection & Salt Formation
  • Cleavage: Dissolve crude ether in minimal DCM. Add 4M HCl in Dioxane (10 eq).

  • Precipitation: Stir at RT. The product usually precipitates as the Hydrochloride salt within 2–4 hours.

  • Isolation: Filter the white solid. Wash with diethyl ether to remove non-polar impurities.

  • Drying: Dry under vacuum.[3]

Analytical Criteria (Self-Validation)
  • 1H NMR (DMSO-d6):

    • 
       8.3 (br s, 3H, 
      
      
      
      )
    • 
       7.4 (d, 2H, Ar-H)[4]
      
    • 
       7.0 (d, 2H, Ar-H)
      
    • 
       5.2 (s, 2H, 
      
      
      
      )
    • 
       4.0 (s, 2H, 
      
      
      
      )
  • IR Spectroscopy: Look for Nitrile stretch at ~2240

    
     (sharp).
    

Part 4: Applications in Drug Discovery[1][11]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged structure" in FBDD targeting S1 pockets of serine proteases (e.g., Thrombin, Factor Xa, Tryptase).

  • Mechanism: The nitrile group is often converted into a Benzamidine (via Pinner reaction) or a Tetrazole (via Azide cycloaddition). These groups mimic the arginine side chain, forming a salt bridge with Asp189 in the protease active site.

Linker Chemistry (PROTACs)

The rigid phenyl spacer and the defined distance between the ether oxygen and the benzylic amine make this an excellent linker for PROTACs (Proteolysis Targeting Chimeras), connecting an E3 ligase ligand to a target protein ligand.

Reactivity Map

Reactivity Center 2-[4-(Aminomethyl) phenoxy]acetonitrile Amidine Benzamidine (Protease Inhibitor) Center->Amidine Pinner Rxn (HCl/EtOH) Amide Peptidomimetic (Amide Coupling) Center->Amide R-COOH/HATU Tetrazole Tetrazole (COOH Bioisostere) Center->Tetrazole NaN3/ZnBr2

Figure 3: Synthetic divergence from the core scaffold.

References

  • PubChem. (n.d.).[5] 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride (Compound).[6] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1945).[7] Chloroacetonitrile Synthesis. Org. Synth. 25, 2. Retrieved from [Link][6]

Sources

Technical Monograph: Ionization Behavior and pKa Properties of 2-[4-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes structural analysis, theoretical prediction, and rigorous experimental methodologies.

CAS Registry Number: 1158063-11-6 Molecular Formula:


Molecular Weight:  162.19  g/mol [1]

Executive Summary

2-[4-(Aminomethyl)phenoxy]acetonitrile is a bifunctional building block characterized by a primary benzylamine moiety and a para-substituted cyanomethoxy group. Its utility in medicinal chemistry lies in its role as a semi-rigid linker or a fragment in fragment-based drug discovery (FBDD).

Understanding the ionization constant (pKa) of the primary amine is critical for optimizing:

  • Solubility: The transition from the protonated hydrochloride salt to the neutral free base.

  • Permeability: The neutral species' ability to traverse lipid bilayers.

  • Coupling Efficiency: The reactivity of the amine in amide coupling or reductive amination reactions.

This guide provides a derived pKa analysis based on Structure-Activity Relationships (SAR), followed by a validated experimental protocol for empirical determination.

Structural Analysis & pKa Prediction

The molecule contains one relevant ionizable center under physiological conditions: the primary amine attached to the benzylic carbon. The nitrile (


) and ether (

) groups do not ionize in the pH 1–14 range but significantly influence the amine's basicity through electronic effects.
Electronic Effects

The basicity of the benzylamine nitrogen is modulated by the substituent at the para position of the benzene ring.

  • Primary Center: Benzylamine (unsubstituted) has a pKa of approximately 9.33 .

  • Substituent: The 4-(cyanomethoxy) group (

    
    ).
    
    • Resonance Effect (+M): The ether oxygen donates electron density into the aromatic ring, which theoretically increases electron density at the amine, raising the pKa.

    • Inductive Effect (-I): The cyanomethyl group (

      
      ) is strongly electron-withdrawing. This withdrawal propagates through the ether oxygen, diminishing its ability to donate electrons via resonance compared to a simple methoxy group.
      
Comparative SAR & Predicted Value

Comparing the target molecule to established analogs allows for a high-confidence prediction range.

Analog StructureSubstituentElectronic NatureExperimental pKa
4-Methoxybenzylamine

Strong Donor (+M > -I)9.51
Benzylamine

Neutral9.33
4-Chlorobenzylamine

Weak Withdrawing (-I > +M)9.14
Target Molecule

Weak Donor / Neutral9.1 ± 0.2

Ionization Profile & Physicochemical Implications[2][3][4]

The ionization state dictates the molecule's behavior in solution. At physiological pH (7.4), the amine is predominantly protonated (


), existing as a cationic species.
Species Distribution
  • pH < 7.0: Species is

    
     Protonated (
    
    
    
    ). High aqueous solubility.
  • pH = 9.1 (pKa): 50% Protonated / 50% Neutral.

  • pH > 11.0: Species is

    
     Neutral (
    
    
    
    ). Low aqueous solubility; high lipophilicity.
Visualization: Ionization Pathway

The following diagram illustrates the equilibrium and the structural factors influencing the pKa.

IonizationPath Salt Protonated Cation (pH < 7.0) Soluble, Stable Equilibrium pKa ≈ 9.1 Salt->Equilibrium - H+ Equilibrium->Salt + H+ Base Neutral Free Base (pH > 11.0) Lipophilic, Reactive Equilibrium->Base - H+ Base->Equilibrium + H+ Factor1 Ether Oxygen (+M Effect) Factor1->Equilibrium Increases pKa Factor2 Nitrile Group (-I Effect) Factor2->Equilibrium Decreases pKa

Figure 1: Ionization equilibrium of the benzylamine moiety, modulated by the opposing electronic effects of the ether linkage and the nitrile tail.

Experimental Protocol: Potentiometric Determination

For researchers requiring an exact empirical value, Potentiometric Titration is the gold standard method due to the molecule's high water solubility in its salt form.

Materials & Prerequisites
  • Analyte: >10 mg of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride (purity >98%).

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).

  • Solvent: Degassed HPLC-grade water (or 0.15 M KCl solution for ionic strength control).

  • Inert Gas: Argon or Nitrogen (essential to prevent carbonate formation which distorts high-pH data).

Step-by-Step Workflow

Step 1: System Preparation Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at a controlled temperature (


).

Step 2: Sample Dissolution Dissolve accurately weighed sample (


 moles) in 20 mL of 0.15 M KCl. Ensure the starting pH is below 4.0. If using the free base, add a known excess of HCl to fully protonate the amine.

Step 3: Inert Atmosphere Blanket the titration vessel with Argon. Benzylamines are strong bases in their neutral form and will rapidly absorb atmospheric


 to form carbamates or carbonates, skewing the endpoint.

Step 4: Titration Titrate with 0.1 M KOH using dynamic dosing (smaller increments near the inflection point). Collect data points from pH 3.0 to pH 11.5.

Step 5: Data Analysis (Bjerrum Plot) Calculate the average number of protons bound per molecule (


) at each pH step.


Where

is total concentration of acid, and

is total concentration of ligand. The pKa is the pH where

.[2]
Experimental Logic Flow

ExperimentalWorkflow cluster_QC Quality Control Start Start: Sample Preparation Dissolve Dissolve in 0.15 M KCl (Ensure Acidic pH < 4) Start->Dissolve Purge Purge with Argon/N2 (Remove CO2) Dissolve->Purge Titrate Titrate with 0.1 M KOH (Dynamic Dosing) Purge->Titrate Measure Record pH vs. Volume Titrate->Measure Calc Calculate Bjerrum Function (n_H vs pH) Measure->Calc Result Determine pKa (Inflection Point) Calc->Result Check1 Temp = 25°C Check1->Titrate Check2 Electrode Slope > 98% Check2->Titrate

Figure 2: Workflow for the precise potentiometric determination of pKa, emphasizing CO2 exclusion.

References

  • PubChem. (2025).[3][4][5][6] 2-[4-(Aminomethyl)phenoxy]acetonitrile (Compound).[1][5][7] National Library of Medicine. Retrieved from [Link]

  • Soroka, M., et al. (2019). The acidity of benzylammonium ions: Substituent effects.[8] Journal of Physical Organic Chemistry. (Contextual grounding for benzylamine pKa values).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett sigma constants used in prediction).

Sources

Strategic Analysis of 2-[4-(Aminomethyl)phenoxy]acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide designed for researchers and drug development professionals.

A Bifunctional Scaffold for Cysteine Protease Inhibition and Peptidomimetic Design

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-[4-(Aminomethyl)phenoxy]acetonitrile (CAS: 1158063-11-6) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This molecule is distinct because of its bifunctional nature: it possesses a nitrile warhead (


) capable of reversible covalent interactions with active-site cysteines, and a primary amine anchor  (

) that allows for rapid diversification into S1/S2 pockets of proteases.

This guide analyzes the physicochemical properties, synthetic pathways, and medicinal chemistry applications of this scaffold, specifically focusing on its utility in developing inhibitors for Cathepsin K , Cathepsin L , and parasitic proteases like Cruzain .

Structural & Mechanistic Analysis

The Nitrile Warhead: Reversible Covalent Inhibition

The defining feature of this scaffold is the cyanomethoxy group. Unlike irreversible warheads (e.g., vinyl sulfones, epoxides) that permanently alkylate enzymes, the nitrile group acts as a reversible covalent electrophile .

  • Mechanism: The nucleophilic thiolate anion (

    
    ) in the enzyme's active site attacks the nitrile carbon.
    
  • Intermediate: This forms a thioimidate adduct.

  • Kinetics: The reaction is reversible (

    
    ), which reduces the risk of idiosyncratic toxicity often associated with permanent protein alkylation.
    
The Phenoxy Linker as a P2/P3 Spacer

The phenoxy ring serves a dual purpose:

  • Geometric Spacer: It imposes a rigid distance (

    
    ) between the warhead and the amine anchor, often placing the amine in the S2 or S3 pocket of papain-like cysteine proteases.
    
  • Hydrophobic Interaction: The aromatic ring engages in

    
    -stacking or hydrophobic interactions with residues such as Tyr67  (in Cathepsin K) or Trp184  (in Cruzain).
    
The Aminomethyl Anchor

The para-aminomethyl group mimics the side chain of basic amino acids (Lysine/Arginine). In synthetic applications, it serves as the "growth vector." By coupling this amine with carboxylic acids, isocyanates, or sulfonyl chlorides, researchers can optimize the "tail" of the inhibitor to maximize selectivity.

Visualizations: Mechanism & Synthesis[1]

Mechanism of Action: Thioimidate Formation

The following diagram illustrates the catalytic cycle of cysteine protease inhibition by the phenoxyacetonitrile scaffold.

MOA Enzyme Free Enzyme (Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (R-O-CH2-CN) Inhibitor->Complex Transition Transition State (Thioimidate) Complex->Transition Nucleophilic Attack (k_on) Transition->Complex Reversible (k_off) Hydrolysis Hydrolysis Product (Inactive Amide) Transition->Hydrolysis Slow Hydrolysis (In vivo clearance)

Figure 1: Kinetic pathway of nitrile-based reversible covalent inhibition.

Synthetic Pathway

The synthesis typically proceeds via a Williamson ether synthesis followed by deprotection or reduction.

Synthesis Start 4-Hydroxybenzylamine (or N-Boc protected) Intermediate Intermediate: N-Boc-4-(cyanomethoxy)benzylamine Start->Intermediate + Reagent + Base Reflux, 4-12h Reagent Bromoacetonitrile (Br-CH2-CN) Reagent->Intermediate Base Base: K2CO3 or Cs2CO3 Solvent: Acetone/MeCN Base->Intermediate Product Final Product: 2-[4-(Aminomethyl)phenoxy]acetonitrile Intermediate->Product Acidic Cleavage Deprotection Deprotection: TFA / DCM

Figure 2: Convergent synthesis of the amino-phenoxy-nitrile scaffold.

Experimental Protocols

Synthesis of 2-[4-(Aminomethyl)phenoxy]acetonitrile (Protocol A)

This protocol is adapted from standard Williamson ether synthesis methodologies for phenoxyacetonitriles.

Reagents:

  • N-Boc-4-hydroxybenzylamine (1.0 eq)

  • Bromoacetonitrile (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or Acetone (dry).

Step-by-Step Procedure:

  • Activation: Charge a round-bottom flask with N-Boc-4-hydroxybenzylamine and anhydrous MeCN. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
    • Expert Note: Use

      
       if the reaction is sluggish; the larger cation stabilizes the phenoxide, enhancing nucleophilicity.
      
  • Alkylation: Cool the mixture to

    
    . Add Bromoacetonitrile dropwise to prevent over-alkylation or polymerization.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1). The nitrile group is stable under these mild basic conditions.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Deprotection: Dissolve the crude N-Boc intermediate in DCM (

    
    ). Add Trifluoroacetic Acid (TFA, 
    
    
    
    ). Stir for 2 hours.
  • Isolation: Concentrate to remove TFA. Basify with saturated

    
     and extract with DCM. The free amine is unstable; convert to 
    
    
    
    salt immediately for storage.
Enzyme Inhibition Assay (Cathepsin K)

Validating the "Warhead" activity.

Materials:

  • Enzyme: Recombinant Human Cathepsin K.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Buffer:

    
     Sodium Acetate, pH 5.5, 
    
    
    
    EDTA,
    
    
    DTT.

Protocol:

  • Pre-incubation: Incubate Cathepsin K (

    
    ) with the inhibitor (various concentrations) in the buffer for 15 minutes at 
    
    
    
    .
    • Critical Step: DTT is required to keep the active site Cysteine reduced, but excess DTT can attack the nitrile. Keep DTT

      
      .
      
  • Initiation: Add Substrate (

    
    ).
    
  • Measurement: Monitor fluorescence (

    
    ) for 10 minutes.
    
  • Analysis: Determine

    
    . For covalent reversible inhibitors, time-dependency is a key signature.
    

Data Summary: Structure-Activity Relationships (SAR)

The following table summarizes how modifications to the 2-[4-(Aminomethyl)phenoxy]acetonitrile core affect potency against Cathepsin K.

Modification ZoneSubstituent (R)Effect on Activity (Cat K)Mechanistic Insight
Warhead

High Potency Optimal reversible thioimidate formation.
Warhead

ReducedSteric hindrance at the electrophilic carbon slows attack.
Linker 2-Fluoro-phenoxyIncreased Fluorine lowers pKa of the leaving group, potentially altering binding kinetics.
Amine (P2)

(Amide)
VariableAmides allow access to S2 hydrophobic pockets; bulky groups (e.g., Leu-mimics) improve selectivity.
Amine (P2) Free Amine (

)
ModerateGood solubility, but poor selectivity (promiscuous binding).

References

  • BenchChem. (2025).[1][2][3] Synthesis routes of 2-(4-Aminophenoxy)acetonitrile. Retrieved from

  • PubChem. (2025). 2-[4-(Aminomethyl)phenoxy]acetonitrile Compound Summary. National Library of Medicine. Retrieved from

  • Frizler, M., et al. (2013). Cysteine protease inhibitors: A review of the patent literature. Expert Opinion on Therapeutic Patents. (Contextual grounding on nitrile warheads).
  • Google Patents. (2019). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: Phenoxyacetonitrile derivatives. Retrieved from

Sources

An In-depth Technical Guide to the Functional Group Analysis of 2-[4-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the functional groups present in 2-[4-(aminomethyl)phenoxy]acetonitrile, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide a field-proven, in-depth perspective on the experimental choices and data interpretation critical for the robust characterization of this trifunctional molecule. We will explore the analytical signatures of the primary amine, aryl ether, and nitrile moieties using a multi-technique approach, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental design and the principles of data validation are central to this guide, ensuring a rigorous and reliable analytical workflow.

Introduction and Molecular Overview

2-[4-(Aminomethyl)phenoxy]acetonitrile is a versatile molecule that incorporates three key functional groups: a primary aminomethyl group, a phenoxy (aryl ether) linkage, and a nitrile group. This unique combination of functionalities makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The primary amine offers a site for salt formation and further derivatization, the aryl ether provides a stable and lipophilic scaffold, and the nitrile group can be a precursor for other functionalities or contribute to binding interactions.

A thorough understanding of the analytical characteristics of each functional group is paramount for confirming the identity, purity, and stability of this compound in a research and development setting. This guide provides the foundational knowledge and practical insights necessary to achieve this.

Caption: Chemical structure of 2-[4-(aminomethyl)phenoxy]acetonitrile highlighting its three key functional groups.

Spectroscopic Characterization Strategy

A multi-pronged spectroscopic approach is essential for the unambiguous characterization of 2-[4-(aminomethyl)phenoxy]acetonitrile. Each technique provides a unique and complementary piece of the structural puzzle.

Analytical_Workflow cluster_0 Spectroscopic Techniques cluster_1 Information Gained FTIR FTIR Spectroscopy Functional_Groups Functional Group Identification FTIR->Functional_Groups Vibrational Modes NMR NMR Spectroscopy Connectivity Proton & Carbon Environment (Connectivity) NMR->Connectivity Nuclear Spin States MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Mass-to-Charge Ratio

Caption: A streamlined analytical workflow for the comprehensive characterization of the target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful first-pass technique for identifying the presence of the key functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid 2-[4-(aminomethyl)phenoxy]acetonitrile directly onto the ATR crystal. If the sample is an oil, a thin film can be applied.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background Subtraction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Causality: The ATR method is chosen for its simplicity, speed, and minimal sample preparation, making it ideal for routine analysis. It avoids the complexities of preparing KBr pellets, which can be hygroscopic and introduce moisture into the spectrum.

Expected Spectral Features and Interpretation
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine N-H Stretch (asymmetric & symmetric)3400-3250Medium, two sharp bands
N-H Bend (scissoring)1650-1580Medium to strong
C-N Stretch1250-1020Weak to medium
Nitrile C≡N Stretch2260-2220Sharp, medium to strong
Aryl Ether C-O-C Stretch (asymmetric)1275-1200Strong
C-O-C Stretch (symmetric)1075-1020Medium
Aromatic Ring C-H Stretch3100-3000Medium to weak
C=C Stretch1600-1450Medium, multiple bands

Expert Insights:

  • Nitrile (C≡N Stretch): The nitrile stretch is one of the most characteristic and easily identifiable peaks in the IR spectrum due to its position in a relatively uncongested region (2260-2220 cm⁻¹).[3][4] Its intensity can be variable but is typically sharp.

  • Aryl Ether (C-O-C Stretch): The strong, asymmetric C-O-C stretching band of the aryl ether is expected between 1275-1200 cm⁻¹.[5] This, in conjunction with a symmetric stretching band around 1075-1020 cm⁻¹, confirms the presence of the phenoxy moiety.

  • Self-Validation: The simultaneous observation of all these characteristic bands provides a high degree of confidence in the presence of the three core functional groups. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) would indicate the absence of significant alcohol, carboxylic acid, or amide impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the elucidation of the molecule's connectivity and fine structural details.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-[4-(aminomethyl)phenoxy]acetonitrile in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 MHz or higher).

  • Solvent Selection Causality: The choice of solvent is critical. While CDCl₃ is a common choice, the primary amine protons may exchange with residual water, leading to peak broadening. DMSO-d₆ is often preferred for amines as it can slow down this exchange, resulting in sharper N-H signals.[6] MeOD will cause the N-H protons to exchange with deuterium, leading to their disappearance from the ¹H spectrum, which can be a useful diagnostic experiment.

Predicted ¹H NMR Spectrum and Interpretation
Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (adjacent to -OCH₂CN)6.8-7.0Doublet2H
Ar-H (adjacent to -CH₂NH₂)7.1-7.3Doublet2H
O-CH₂ -CN4.7-4.9Singlet2H
Ar-CH₂ -NH₂3.8-4.0Singlet2H
-NH₂ 1.5-3.0Broad Singlet2H

Expert Insights:

  • Aromatic Protons: The aromatic protons will appear as two doublets due to the para-substitution pattern. The protons closer to the electron-donating ether group will be more shielded and appear at a lower chemical shift (upfield) compared to the protons adjacent to the aminomethyl group.

  • Methylene Protons: The two methylene (-CH₂-) groups are in distinct chemical environments and will appear as sharp singlets, as they have no adjacent protons to couple with. The methylene group attached to the oxygen (O-CH₂-CN) is expected to be deshielded and appear further downfield than the benzylic methylene group (Ar-CH₂-NH₂).

  • Amine Protons: The amine protons (-NH₂) typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange.[7] Their chemical shift can be highly variable depending on the solvent, concentration, and temperature. A D₂O shake experiment can confirm their assignment, as the peak will disappear upon exchange with deuterium.

Predicted ¹³C NMR Spectrum and Interpretation
Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C ≡N115-120
Ar-C -O155-160
Ar-C -CH₂NH₂130-135
Ar-C H (adjacent to -OCH₂CN)114-116
Ar-C H (adjacent to -CH₂NH₂)128-130
O-C H₂-CN55-60
Ar-C H₂-NH₂45-50

Expert Insights:

  • Nitrile Carbon: The carbon of the nitrile group is characteristically found in the 115-120 ppm region.[8]

  • Aromatic Carbons: The aromatic region will show four distinct signals for the four types of aromatic carbons. The carbon attached to the oxygen (C-O) will be the most downfield in this region due to the deshielding effect of the oxygen.

  • Methylene Carbons: The two methylene carbons will be well-resolved, with the carbon attached to the oxygen appearing at a lower field than the benzylic carbon.

  • Self-Validation: The number of signals in the ¹³C NMR spectrum (expecting 7 in total) can confirm the symmetry of the molecule. The chemical shifts of each carbon, when compared to literature values for similar structural motifs, provide strong evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight and elemental formula of a compound. Tandem mass spectrometry (MS/MS) can also provide valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The high-resolution mass spectrum should be obtained to determine the accurate mass.

  • Tandem MS (MS/MS): Isolate the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Causality: ESI is a soft ionization technique that is well-suited for polar molecules like 2-[4-(aminomethyl)phenoxy]acetonitrile, as it typically produces the protonated molecular ion with minimal fragmentation in the source. This allows for the clear determination of the molecular weight.

Expected Mass Spectrum and Fragmentation
  • Molecular Ion: In positive ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight of the compound plus the mass of a proton. For C₉H₁₀N₂O, the expected monoisotopic mass is 162.0793 g/mol , so the [M+H]⁺ ion should be observed at m/z 163.0866.[9]

  • High-Resolution MS: High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement, which can be used to calculate the molecular formula.

Predicted Fragmentation Pathway:

The fragmentation of the protonated molecule is likely to proceed through several key pathways, primarily involving the cleavage of the bonds adjacent to the functional groups.

Fragmentation_Pathway cluster_0 Major Fragments M_H [M+H]⁺ m/z 163 Fragment1 Loss of NH₃ m/z 146 M_H->Fragment1 -NH₃ Fragment2 Benzylic Cleavage m/z 107 M_H->Fragment2 Cleavage of C-C bond Fragment3 Ether Cleavage m/z 93 M_H->Fragment3 Cleavage of Ar-O bond

Caption: Predicted major fragmentation pathways for protonated 2-[4-(aminomethyl)phenoxy]acetonitrile in MS/MS.

Expert Insights on Fragmentation:

  • Loss of Ammonia: A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH₃, 17 Da), leading to the formation of a stable benzylic carbocation.[3][10] This would result in a fragment ion at m/z 146.

  • Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group can lead to the formation of a phenoxyacetonitrile radical cation and a neutral aminomethyl radical, or more likely, the formation of a tropylium ion at m/z 91 after rearrangement, a common fragment for benzyl-containing compounds. Another possibility is the formation of a protonated aminomethylphenoxy fragment at m/z 122.

  • Ether Cleavage: Cleavage of the aryl ether bond can also occur, potentially leading to fragments corresponding to the aminomethylphenol cation (m/z 123) or the phenoxy radical cation (m/z 93).

Self-Validation: The accurate mass measurement of the parent ion and its major fragments provides a high level of confidence in the structural assignment. The observed fragmentation pattern, when compared with the predicted pathways and the fragmentation behavior of analogous structures, serves as a powerful tool for structural confirmation.

Physicochemical Properties

The basicity of the primary amine is a key physicochemical property. The pKa of the conjugate acid of a primary benzylic amine is typically around 9.3.[3][4][11][12] This indicates that at physiological pH (around 7.4), the aminomethyl group will be predominantly protonated, which has significant implications for its solubility, receptor binding, and pharmacokinetic properties.

Conclusion

The functional group analysis of 2-[4-(aminomethyl)phenoxy]acetonitrile requires a synergistic application of multiple spectroscopic techniques. FTIR provides a rapid and effective means of identifying the key functional groups, while ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecular structure and connectivity. Mass spectrometry, particularly high-resolution MS and tandem MS, definitively confirms the molecular weight, elemental composition, and provides further structural corroboration through fragmentation analysis. By understanding the principles behind each technique and the expected analytical signatures of the amine, ether, and nitrile moieties, researchers can confidently and accurately characterize this important chemical entity. This guide serves as a foundational resource for scientists and professionals in drug development, enabling them to build robust and self-validating analytical protocols for this and structurally related molecules.

References

  • PubChem. Benzylamine. National Center for Biotechnology Information. [Link]

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  • LookChem. Benzylamine. [Link]

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  • ResearchGate. FT-IR spectrum of compound 2. [Link]

  • Spectroscopy Online. A Diamond ATR-FTIR Study of Nitriles. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 900 MHz, Acetonitrile-d3, simulated) (NP0006251). [Link]

  • PubChemLite. 2-[4-(aminomethyl)phenoxy]acetonitrile hydrochloride (C9H10N2O). [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Beilstein Journals. Supporting Information Total synthesis of ent-pavettamine NMR data of all compounds. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PMC. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. [Link]

  • ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • NMRS.io. 13C | acetonitrile-d3 | NMR Chemical Shifts. [Link]

  • PubChem. 2-[4-(1-Aminoethyl)phenoxy]acetonitrile. [Link]

  • ResearchGate. (a) FTIR spectra of 4 (1.5 mM) () in acetonitrile, 4H⁺ () obtained by... [Link]

  • JoVE. Video: NMR Spectroscopy Of Amines. [Link]

  • NIST WebBook. (2-Methoxyphenyl)acetonitrile. [Link]

  • ResearchGate. Scheme 1: (a): NaH, BnBr, DMF, rt; (b) HCl 4M-acetonitrile, 16:10 v/v, 808C. [Link]

  • ResearchGate. The MS spectrum of acetonitrile recorded using a standard... [Link]

  • pesystems.cz. Spectrum Two FT-IR Spectrometer. [Link]

  • MassBank. Organic compounds. [Link]

  • Chemical Analysis Facility (CAF) - Research. Perkin-Elmer Spectrum 2 FTIR. [Link]

  • Kuwait Foundation for the Advancement of Sciences. FTIR Spectrum TwoN. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 2-[4-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 2-[4-(Aminomethyl)phenoxy]acetonitrile presents a classic chemoselectivity challenge: introducing a cyanomethoxy ether linkage while preserving a primary benzylic amine. Direct alkylation of 4-(aminomethyl)phenol poses a high risk of competitive N-alkylation due to the higher nucleophilicity of the primary amine compared to the phenoxide. Furthermore, the resulting aliphatic nitrile is sensitive to non-selective reducing conditions, ruling out routes involving simultaneous nitrile reduction.

This protocol details a robust "Protect-Alkylate-Deprotection" (PAD) strategy. By masking the amine as a tert-butyl carbamate (Boc), we render the nitrogen non-nucleophilic under Williamson ether synthesis conditions, forcing exclusive O-alkylation. Subsequent acidolytic deprotection yields the target molecule as a stable salt.

Core Retrosynthetic Logic

RetroSynthesis Target Target: 2-[4-(Aminomethyl)phenoxy]acetonitrile Intermediate Intermediate: N-Boc-O-Cyanomethyl Derivative Intermediate->Target Acid Deprotection (Removal of Boc) Precursor Starting Material: 4-(Aminomethyl)phenol Precursor->Intermediate 1. N-Protection (Boc) 2. O-Alkylation (Williamson) Reagents Reagents: Boc2O | ClCH2CN | TFA/HCl Reagents->Precursor

Caption: Retrosynthetic pathway utilizing orthogonal protection to ensure regioselectivity.

Detailed Protocol

Phase 1: Chemoselective N-Protection

Objective: Mask the nucleophilic benzylic amine to prevent N-alkylation.

Reagents:

  • 4-(Aminomethyl)phenol (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Dioxane/Water (1:1 v/v) or THF/Water

Procedure:

  • Dissolution: Dissolve 4-(aminomethyl)phenol (10 mmol) in 20 mL of Dioxane/Water (1:1).

  • Base Addition: Add

    
     (12 mmol) and cool the mixture to 0°C.
    
  • Acylation: Dropwise add a solution of

    
     (11 mmol) in 5 mL dioxane.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Visualizing stain: Ninhydrin; Product is Ninhydrin negative/UV active).

  • Workup: Acidify carefully to pH 4 with 1M citric acid (to protonate the phenol but keep Boc intact) and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    

Checkpoint: The product, tert-butyl (4-hydroxyphenyl)methylcarbamate, should show a broad singlet at


 ppm (phenol -OH) and 

ppm (Boc) in

-NMR.
Phase 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Introduce the cyanomethyl motif selectively at the phenolic oxygen.

Reagents:

  • N-Boc-4-(aminomethyl)phenol (from Phase 1) (1.0 equiv)

  • Chloroacetonitrile (1.2 equiv) [CAUTION: Toxic/Lachrymator]

  • Potassium Carbonate (

    
    ) (anhydrous, 2.0 equiv)
    
  • Potassium Iodide (

    
    ) (0.1 equiv, catalytic Finkelstein)
    
  • Solvent: Acetone (reflux) or DMF (60°C)

Procedure:

  • Activation: To a solution of the N-Boc phenol (10 mmol) in anhydrous Acetone (50 mL), add

    
     (20 mmol) and catalytic 
    
    
    
    (1 mmol). Stir at RT for 30 mins to generate the phenoxide.
  • Alkylation: Add chloroacetonitrile (12 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Note: If using DMF, heat to

      
       for 4 hours. DMF is faster but harder to remove.
      
  • Filtration: Cool to RT and filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Workup: Concentrate the filtrate. If DMF was used, dilute with water and extract with

    
    .
    
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 8:2).

Key Parameter Optimization Table:

ParameterCondition ACondition B (Recommended)Rationale
Solvent DMFAcetone Acetone allows easier workup; DMF promotes faster reaction but retains solvent residues.
Base



is overkill and requires strict anhydrous conditions. Carbonate is sufficient for phenols (

).
Catalyst None

(10 mol%)
Converts alkyl chloride to more reactive alkyl iodide in situ.
Phase 3: Chemoselective Deprotection

Objective: Remove the Boc group without hydrolyzing the sensitive aliphatic nitrile.

Reagents:

  • 4M

    
     in 1,4-Dioxane (excess) OR Trifluoroacetic acid (TFA)/DCM (1:1)
    
  • Solvent: Anhydrous Dioxane or DCM

Procedure:

  • Dissolution: Dissolve the alkylated intermediate (5 mmol) in anhydrous DCM (10 mL).

  • Acidolysis: Add 4M

    
     in Dioxane (5 mL, 20 mmol) at 
    
    
    
    .
    • Critical: Avoid aqueous acids (e.g.,

      
      ) or heating, as this will hydrolyze the nitrile (
      
      
      
      ) to an amide (
      
      
      ) or acid (
      
      
      ).
  • Stir: Stir at RT for 1–2 hours. The product often precipitates as the hydrochloride salt.

  • Isolation:

    • If precipitate forms: Filter and wash with cold ether.

    • If solution remains clear: Add diethyl ether to induce precipitation.[1]

  • Final Form: The product is best stored as 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride .

Analytical Validation

Compound: 2-[4-(Aminomethyl)phenoxy]acetonitrile Hydrochloride Molecular Formula:



Expected Spectral Data:

  • 
    -NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.40 (br s, 3H, 
      
      
      
      ) — Ammonium protons
    • 
       7.45 (d, 
      
      
      
      , 2H, Ar-H) — Meta to ether
    • 
       7.10 (d, 
      
      
      
      , 2H, Ar-H) — Ortho to ether
    • 
       5.20 (s, 2H, 
      
      
      
      ) — Deshielded methylene next to O and CN
    • 
       4.00 (s, 2H, 
      
      
      
      ) — Benzylic methylene
  • IR (ATR):

    • 
       (Weak/Medium, 
      
      
      
      stretch)[2]
    • 
       (Strong, 
      
      
      
      ether stretch)
    • 
       (Broad, Ammonium 
      
      
      
      stretch)

Safety & Handling

  • Chloroacetonitrile: Highly toxic by inhalation and skin contact. It is a potent lachrymator. All transfers must occur in a functioning fume hood. Neutralize glassware with dilute bleach before removal from the hood.

  • Nitrile Stability: While the aromatic ether linkage is stable, the aliphatic nitrile is susceptible to hydrolysis. Store the salt in a desiccator at

    
     to prevent moisture absorption and slow hydrolysis.
    
  • Waste Disposal: Aqueous waste from the alkylation step may contain traces of alkylating agents. Treat with aqueous ammonia or bleach to quench before disposal.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Step 2 Incomplete deprotonation or moisture in solvent.Dry Acetone over molecular sieves. Ensure

is finely powdered and anhydrous. Increase reflux time.
Nitrile Hydrolysis (Amide peak in NMR) Acid step contained water or got too hot.Use strictly anhydrous

/Dioxane. Do not heat during deprotection.
Product is Sticky/Oil Residual solvent or impurities.Triturate the oil with cold Diethyl Ether or MTBE to induce crystallization of the HCl salt.

References

  • Williamson Ether Synthesis on Phenols

    • Organic Syntheses, Coll.[3] Vol. 1, p. 396 (1941); Vol. 25, p. 2 (1945). (General procedure for chloroacetonitrile alkylation).

  • Boc Protection/Deprotection Methodologies

    • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." International Journal of Peptide Research and Therapeutics, 2004.
  • Synthesis of Phenoxyacetonitriles

    • BenchChem Protocols.[2] "Synthesis routes of 2-(4-Aminophenoxy)acetonitrile".

Sources

Application Note: Strategies and Protocols for Amide Coupling Reactions with 2-[4-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of amide coupling reactions utilizing 2-[4-(aminomethyl)phenoxy]acetonitrile. This versatile primary amine is a valuable building block in medicinal chemistry, incorporating a flexible phenoxyacetonitrile moiety that is of significant interest in drug design. This document delves into the fundamental principles of amide bond formation, compares common coupling methodologies, and offers two robust, step-by-step protocols for both standard and high-efficiency couplings. By explaining the causality behind procedural choices and providing systematic troubleshooting guides, this note is designed to empower researchers, chemists, and drug development professionals to confidently and effectively incorporate this reagent into their synthetic workflows.

Introduction: The Strategic Importance of 2-[4-(Aminomethyl)phenoxy]acetonitrile

The amide bond is arguably the most prevalent functional group in medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of blockbuster drugs. Consequently, the development of reliable and efficient methods for amide bond formation is a cornerstone of modern drug discovery.

2-[4-(Aminomethyl)phenoxy]acetonitrile emerges as a particularly strategic building block. It possesses three key structural features:

  • A Primary Benzylic Amine: This functional group is a potent nucleophile, readily participating in coupling reactions. Its reactivity is significantly higher than that of aniline-type amines, allowing for milder reaction conditions.

  • A Phenoxy Ether Linkage: This provides a balance of rigidity and conformational flexibility, a desirable trait for optimizing ligand-receptor interactions.

  • A Terminal Acetonitrile Group: The nitrile moiety is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisosteric replacement for other groups, or serve to modulate the physicochemical properties of a molecule to enhance metabolic stability or bioavailability.

Given its unique combination of features, this reagent is an excellent starting point for generating libraries of novel compounds for screening and lead optimization. This guide will focus on the most critical reaction for its application: the formation of an amide linkage with a carboxylic acid partner.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond requires prohibitively high temperatures due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the reaction necessitates the use of a "coupling reagent" to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for subsequent nucleophilic attack by the amine. The two most common classes of coupling reagents are carbodiimides and onium (uronium/aminium and phosphonium) salts.

Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N,N'-Diisopropylcarbodiimide (DIC), are cost-effective and widely used activators. The mechanism involves the attack of the carboxylate on the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by the amine to form the desired amide.

However, the O-acylisourea is unstable and prone to two significant side reactions:

  • Racemization: For chiral carboxylic acids, the intermediate can lead to a loss of stereochemical integrity.

  • N-Acylurea Formation: The intermediate can rearrange into a stable N-acylurea byproduct, which consumes the activated acid and can be difficult to remove during purification.

To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are almost always included. These additives react with the O-acylisourea to form an active ester, which is more stable, less prone to racemization, and reacts cleanly with the amine.

G RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC N_Acylurea N-Acylurea Byproduct (Side Reaction) O_Acylisourea->N_Acylurea Rearrangement ActiveEster Active Ester (More Stable) O_Acylisourea->ActiveEster + HOBt (Suppresses Side Reactions) Amine Amine (R'-NH2) Amide Amide (R-CO-NH-R') Urea Soluble Urea Byproduct HOBt Additive (e.g., HOBt) ActiveEster->Amide + Amine ActiveEster->Urea + Soluble Urea G cluster_activation Activation Step RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) Amide Amide (R-CO-NH-R') ActiveEster->Amide + Amine Byproducts Byproducts (Tetramethylurea, etc.) ActiveEster->Byproducts Amine Amine (R'-NH2)

Diagram 2: Uronium salt (HATU) coupling mechanism.
Selecting the Right Coupling Reagent

The choice of coupling reagent is a critical decision based on the specific substrates, scale, and project goals.

Table 1: Comparison of Common Amide Coupling Reagents

Feature EDC / HOBt HATU / DIPEA
Reactivity Good to excellent. Excellent, especially for hindered substrates.
Reaction Time 1 - 12 hours. 15 - 60 minutes.
Yield Typically 75 - 98%. Typically 85 - 99%.
Racemization Low with HOBt additive. Very low.
Byproducts Water-soluble urea, easily removed by aqueous workup. Water-soluble.
Cost Lower. Higher.

| Best For | General purpose, large-scale synthesis, cost-sensitive projects. | Difficult couplings, acid-sensitive substrates, rapid synthesis. |

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for coupling a generic carboxylic acid with 2-[4-(aminomethyl)phenoxy]acetonitrile.

G Start Start Setup 1. Prepare Reagents & Glassware (Anhydrous Conditions) Start->Setup Activation 2. Carboxylic Acid Activation (Dissolve Acid, Additive, Coupling Reagent) Setup->Activation Amine_Add 3. Add Amine Solution (2-[4-(aminomethyl)phenoxy]acetonitrile) Activation->Amine_Add Stir 15-30 min at 0°C Reaction 4. Monitor Reaction (TLC / LC-MS) Amine_Add->Reaction Allow to warm to RT Workup 5. Aqueous Workup (Quench, Extract, Wash, Dry) Reaction->Workup Reaction Complete Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, HPLC) Purify->Characterize End End Product Characterize->End

Diagram 3: General experimental workflow for amide coupling.
Protocol 1: Standard Coupling using EDC and HOBt

This protocol is a reliable and cost-effective method suitable for a wide range of carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-[4-(aminomethyl)phenoxy]acetonitrile (1.0 - 1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (Optional, 2-3 eq, if starting with a carboxylic acid salt)

  • Saturated aq. NaHCO₃, 1M HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Reaction flask, magnetic stirrer, ice bath, nitrogen/argon line

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HOBt (1.2 eq) to a flame-dried flask.

  • Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) to the solution in one portion. Stir the mixture at 0 °C for 15-30 minutes. A slight color change or increase in solution clarity may be observed.

  • Amine Addition: In a separate vial, dissolve 2-[4-(aminomethyl)phenoxy]acetonitrile (1.0-1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc) or DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove any excess base), saturated aq. NaHCO₃ (to remove excess acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by silica gel column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Table 2: Troubleshooting Guide for EDC/HOBt Protocol

Issue Possible Cause(s) Suggested Solution(s)
Low Conversion Insufficient activation time; wet reagents/solvent; amine is poorly nucleophilic. Ensure anhydrous conditions; increase activation time to 1 hour; switch to a more potent coupling agent like HATU.
N-Acylurea Byproduct HOBt is not effectively trapping the O-acylisourea intermediate. Ensure correct stoichiometry of HOBt. Confirm the quality of the EDC reagent.

| Multiple Spots on TLC | Side reactions; degradation of starting material or product. | Re-evaluate reaction conditions (temperature, solvent). Ensure workup is performed promptly after completion. |

Protocol 2: High-Efficiency Coupling using HATU

This protocol is ideal for challenging substrates, including sterically hindered carboxylic acids or when rapid reaction times are desired.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-[4-(aminomethyl)phenoxy]acetonitrile (1.0 - 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Reaction flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.1 eq) to a flame-dried flask.

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Activation: Add DIPEA (2.0-3.0 eq) to the mixture. Stir at room temperature for 5-15 minutes. The solution may turn yellow, which is characteristic of HATU activation.

  • Amine Addition: Add a solution of 2-[4-(aminomethyl)phenoxy]acetonitrile (1.0-1.1 eq) in a small amount of anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-2 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup, purification, and characterization steps as described in Protocol 1.

Table 3: Troubleshooting Guide for HATU Protocol

Issue Possible Cause(s) Suggested Solution(s)
Low Conversion Insufficient base; steric hindrance is extreme. Ensure at least 2 equivalents of DIPEA are used. Gently warm the reaction (e.g., to 40 °C) for very hindered substrates.

| Guanidinium Byproduct | Amine reacts directly with HATU before the carboxylic acid is fully activated. | Add the amine solution after the carboxylic acid, HATU, and DIPEA have been pre-activated for 5-15 minutes. |

Safety and Handling Considerations

  • Coupling Reagents: Many amide coupling reagents, particularly onium salts like HATU and HBTU, are known sensitizers and can cause severe allergic reactions upon repeated exposure. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Anhydrous solvents like DMF and DCM are hazardous. DMF is a reproductive toxin, and DCM is a suspected carcinogen. Consult the Safety Data Sheet (SDS) for all reagents and solvents before use and handle them with appropriate care.

  • Inert Atmosphere: While not always strictly necessary for robust couplings, using an inert atmosphere is best practice as it prevents moisture from quenching the reactive intermediates, ensuring higher yields and reproducibility.

Conclusion

2-[4-(aminomethyl)phenoxy]acetonitrile is a high-potential building block for constructing novel molecular entities in drug discovery. Successful amide coupling is the key to unlocking its utility. By understanding the fundamental mechanisms of carboxylic acid activation and selecting the appropriate coupling strategy—the workhorse EDC/HOBt method for standard applications or the high-powered HATU method for more demanding syntheses—researchers can reliably and efficiently generate their target amides. The detailed protocols and troubleshooting guides provided herein serve as a validated starting point for developing robust and scalable synthetic routes.

References

  • Dankers, C., Tadros, J., Harman, D. G., Aldrich-Wright, J. R., Nguyen, T. V., & Gordon, C. P. (2020).

2-[4-(Aminomethyl)phenoxy]acetonitrile in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[4-(Aminomethyl)phenoxy]acetonitrile (CAS: 1251923-62-2, HCl salt) is a high-value bifunctional building block that serves as a critical "linchpin" in Fragment-Based Drug Discovery (FBDD) and heterobifunctional linker design (PROTACs).

Its structural uniqueness lies in the orthogonality of its two reactive vectors:

  • The Anchor (Aminomethyl group): A primary benzylic amine (

    
    ) ready for robust amide coupling or reductive amination to attach to core scaffolds.
    
  • The Transformer (Cyanomethoxy group): A latent functional group that can function as a covalent warhead, a precursor to bioisosteres (tetrazoles), or be cyclized into bioactive heterocycles (benzofurans, thiazoles).

This guide details the strategic application of this compound, moving beyond simple substitution to its role in generating diverse chemical libraries and bioactive linkers.[1]

Chemical Profile & Properties[1][2][3][4][5]

PropertyDataNotes
Formula

Supplied typically as the Hydrochloride salt.
MW 198.65 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Solubility DMSO (>50 mM), Water (>20 mM), MeOHExcellent solubility facilitates high-concentration assays.
Acidity (

)
~9.5 (Amine), ~14 (Methylene

to CN)
The ether oxygen slightly acidifies the

-methylene.
Stability HygroscopicStore at -20°C under dessication. Avoid strong bases in protic solvents unless hydrolysis is desired.

Strategic Applications

Fragment-Based Drug Discovery (FBDD): Serine Protease Inhibitors

The cyanomethoxy motif is a privileged substructure in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa). The nitrile group can be converted via the Pinner Reaction into an amidine , a classic mimic of the Arginine side chain recognized by the S1 pocket of trypsin-like proteases.

  • Mechanism: The benzylic amine allows attachment to a hydrophobic "cap" (binding to S2/S3 pockets), while the converted amidine anchors the molecule in the S1 specificity pocket (Asp189 interaction).

PROTAC Linker Chemistry

In Proteolysis Targeting Chimeras (PROTACs), linker composition dictates permeability and E3-POI cooperativity. This compound offers a rigid-flexible hybrid linker:

  • Rigidity: The benzene ring prevents linker collapse.

  • Flexibility: The

    
     spacer allows rotational freedom.
    
  • Synthetic Logic: The nitrile can be selectively reduced to an ethylamine, creating a diamine linker with differentiated chain lengths relative to the central aromatic ring.

Bioisostere Installation (Tetrazoles)

For hits containing carboxylic acids that suffer from poor permeability or rapid metabolism, this compound serves as a precursor to 5-substituted tetrazoles . The nitrile reacts with sodium azide to form the tetrazole, a metabolically stable bioisostere of the carboxylate anion (


).

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

G Start 2-[4-(Aminomethyl) phenoxy]acetonitrile Step1 Amide Coupling (R-COOH + HATU) Start->Step1 Step4 Nitrile Reduction (H2 / Raney Ni) Start->Step4 Product1 Functionalized Scaffold Step1->Product1 Step2 Pinner Reaction (HCl/EtOH then NH3) Product1->Step2 Post-coupling Step3 [2+3] Cycloaddition (NaN3 / ZnBr2) Product1->Step3 Post-coupling Product2 Benzamidine Mimic (Protease Inhibitor) Step2->Product2 Product3 Tetrazole Derivative (Bioisostere) Step3->Product3 Product4 Diamine Linker (PROTACs) Step4->Product4

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and nitrile groups.

Experimental Protocols

Protocol A: Selective N-Functionalization (Amide Coupling)

Objective: Attach the building block to a carboxylic acid scaffold without affecting the nitrile group.

Materials:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • 2-[4-(Aminomethyl)phenoxy]acetonitrile HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add HATU (228 mg, 0.6 mmol) and DIPEA (130 µL, 0.75 mmol). Stir at RT for 15 min.

  • Addition: Add 2-[4-(Aminomethyl)phenoxy]acetonitrile HCl (109 mg, 0.55 mmol) followed by the remaining DIPEA (130 µL).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 mass of Product).

  • Workup: Dilute with EtOAc (20 mL), wash with 5% LiCl (aq) x3, sat. NaHCO3, and Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Note: The nitrile is stable under these conditions. Avoid strong aqueous bases which may hydrate the nitrile to an amide.

Protocol B: Pinner Reaction (Nitrile Amidine)

Objective: Convert the cyanomethoxy group into an amidine for protease inhibition studies.

Materials:

  • N-Functionalized Intermediate (from Protocol A)

  • Dry HCl gas (or 4M HCl in Dioxane)

  • Anhydrous Ethanol

  • Ammonia (7M in Methanol)

Procedure:

  • Imidate Formation: Dissolve the intermediate (0.2 mmol) in anhydrous Ethanol (2 mL) at 0°C. Bubble dry HCl gas through the solution for 15 min (or add 2 mL 4M HCl/Dioxane).

  • Incubation: Seal the vessel and store at 4°C for 16–24 hours. A precipitate (Imidate HCl salt) may form.

  • Ammonolysis: Remove solvent in vacuo (keep temp < 30°C). Resuspend residue in dry Ethanol (2 mL). Add Ammonia in MeOH (1 mL, excess).

  • Cyclization/Conversion: Stir at RT for 24 hours.

  • Purification: Evaporate solvents. Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% TFA). The product will be the Amidine TFA salt.

Protocol C: Nitrile-to-Tetrazole Transformation

Objective: Install a carboxylic acid bioisostere.

Materials:

  • Nitrile-containing intermediate

  • Sodium Azide (

    
    )
    
  • Zinc Bromide (

    
    )
    
  • Water/Isopropanol (1:1)

Procedure:

  • Setup: In a pressure vial, dissolve the nitrile (0.2 mmol) in Water/IPA (2 mL).

  • Reagents: Add

    
     (0.4 mmol, 2 equiv) and 
    
    
    
    (0.2 mmol, 1 equiv).
    • Safety:

      
       is toxic and can form explosive metal azides. Do not use chlorinated solvents (DCM).
      
  • Heating: Seal and heat to 80°C for 12–24 hours.

  • Workup: Cool to RT. Add 1N HCl until pH < 3 (Caution:

    
     gas evolution—perform in fume hood). Extract with EtOAc.
    
  • Result: The tetrazole product is usually isolated as a solid after evaporation.

References

  • Fleming, F. F., et al. (2010).[2] Nitriles in Medicinal Chemistry: Bioisosteres and Warheads. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Ettmayer, P., et al. (2004). Lessons Learned from Marketed and Investigational Prodrugs. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2023). 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride.[3] National Center for Biotechnology Information. Link

  • BenchChem. (2023). Synthesis routes of 2-(4-Aminophenoxy)acetonitrile (Analogous chemistry). BenchChem Protocol Database. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for 2-[4-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Synthesis Optimization / Yield Improvement Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-[4-(Aminomethyl)phenoxy]acetonitrile presents a classic chemoselectivity challenge.[1] The target molecule contains two nucleophilic sites (a primary amine and a phenol) and a sensitive nitrile functionality.

Direct alkylation of 4-(aminomethyl)phenol with haloacetonitriles often results in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, severely diminishing yield.[1] Furthermore, the nitrile group in the cyanomethyl ether moiety is susceptible to hydrolysis under harsh acidic or basic conditions.

This guide provides a validated, high-yield protocol prioritizing chemoselectivity via carbamate protection, followed by optimized Williamson ether synthesis conditions.

Module 1: The "Golden Route" Protocol

Standardized workflow for maximum reproducibility.

Step 1: Chemoselective Protection (The Foundation)

Objective: Mask the highly nucleophilic benzylamine nitrogen to force exclusive O-alkylation.

  • Reagents: 4-(Aminomethyl)phenol, Di-tert-butyl dicarbonate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), 
    
    
    
    .
  • Solvent: THF/Water (1:1).

  • Mechanism: The benzylamine reacts kinetically faster with ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     than the phenol. The resulting N-Boc-4-hydroxybenzylamine  is the required intermediate.
    
  • Checkpoint: Ensure complete consumption of starting material by TLC. Free amine will ruin the next step.

Step 2: Optimized O-Alkylation (The Yield Step)

Objective: Install the cyanomethyl group without polymerizing the alkylating agent.

  • Reagents: N-Boc-4-hydroxybenzylamine, Chloroacetonitrile (or Bromoacetonitrile), ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    , Potassium Iodide (KI).
    
  • Solvent: Acetone (reflux) or DMF (

    
    ).
    
  • Critical Additive: Potassium Iodide (10 mol%) .

    • Why? Chloroacetonitrile reacts slowly. KI generates Iodoacetonitrile in situ (Finkelstein reaction), which is a superior electrophile (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       is a better leaving group than 
      
      
      
      ). This increases conversion rates at lower temperatures, preserving the nitrile.
Step 3: Controlled Deprotection

Objective: Remove the Boc group without hydrolyzing the nitrile to a carboxylic acid or amide.

  • Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 ratio).

  • Scavenger: Triethylsilane (optional, if tert-butyl cations cause benzylation side-reactions).[1]

  • Conditions:

    
     to Room Temperature, max 2 hours.
    
  • Workup: Neutralize with cold saturated

    
     immediately. Do not heat during concentration.
    

Module 2: Visualizing the Pathway

The following diagram illustrates the chemical logic and decision points for this synthesis.

SynthesisWorkflow Start Start: 4-(Aminomethyl)phenol Step1 Step 1: N-Protection (Boc2O, NaHCO3) Start->Step1 Mask Nucleophile 1 Side1 FAILURE MODE: N-Alkylation / Polymerization Start->Side1 If No Protection Inter1 Intermediate A: N-Boc-4-hydroxybenzylamine Step1->Inter1 Step2 Step 2: O-Alkylation (Cl-CH2-CN, K2CO3, KI cat.) Inter1->Step2 Williamson Ether Synthesis Inter2 Intermediate B: N-Boc-2-[4-(Aminomethyl)phenoxy]acetonitrile Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM, 0°C) Inter2->Step3 Acidolysis Target TARGET: 2-[4-(Aminomethyl)phenoxy]acetonitrile Step3->Target Side2 FAILURE MODE: Nitrile Hydrolysis Step3->Side2 If High Temp / Strong Acid

Figure 1: Strategic synthesis workflow highlighting the critical protection step and potential failure modes.

Module 3: Troubleshooting & Optimization Guide

Issue 1: Low Yield in Alkylation Step (<40%)

Diagnosis: Incomplete conversion or polymerization of chloroacetonitrile.

Potential CauseValidation CheckCorrective Action
Leaving Group Inertia Reaction stalls after 24h?Add KI (10-20 mol%). This converts alkyl-Cl to alkyl-I in situ, accelerating the reaction significantly [1].[1]
Base Basicity Darkening of reaction mixture?Switch from NaH to K2CO3. NaH is too strong and can cause self-condensation of chloroacetonitrile (Thorpe-Ziegler reaction).[1] Use anhydrous K2CO3 in Acetone [2].
Solvent Wetness Hydrolysis byproducts observed?Dry Solvents. Water competes with the phenol for the alkyl halide. Use molecular sieves for Acetone/DMF.
Issue 2: "Spot-to-Spot" Impurities on TLC

Diagnosis: Competitive N-alkylation or over-alkylation.[1]

ObservationRoot CauseSolution
New spot with higher Rf N-Alkylation (Protection failure).Ensure the starting material is fully N-Boc protected before adding the alkyl halide. The free amine is orders of magnitude more nucleophilic than the phenol.
Baseline streaking Polymerization of reagents.Lower the reaction temperature. If using DMF, do not exceed 60°C. If using Acetone, reflux is generally safe (56°C).
Issue 3: Loss of Product During Deprotection

Diagnosis: Nitrile hydrolysis or water solubility.

ObservationRoot CauseSolution
NMR shows Amide/Acid Nitrile hydrolysis.[1]Avoid aqueous acid. Use TFA in anhydrous DCM. Quench with cold NaHCO3. Do not reflux in acid [3].
Low mass recovery Product is water-soluble.[1]The target is an amine.[2][3][4][5] At low pH, it is a salt and stays in the aqueous layer. Basify aqueous layer to pH 9-10 before extracting with DCM/EtOAc.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use NaH (Sodium Hydride) to speed up the alkylation? A: Not recommended. While NaH forms the phenoxide faster, the methylene protons in chloroacetonitrile are acidic (


). Strong bases like NaH can deprotonate the alkylating agent, leading to self-condensation (polymers) rather than the desired ether formation. Use Cesium Carbonate (

)
or Potassium Carbonate (

)
for a cleaner reaction profile [1].

Q: Why is my product unstable on silica gel? A: Primary benzylamines can interact strongly with acidic silanols on silica, leading to streaking or decomposition.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites, or use neutral alumina.

Q: Is the cyanomethyl ether stable to TFA deprotection? A: Yes. Cyanomethyl ethers are generally stable to the acidic conditions required to remove a Boc group (TFA/DCM), provided water is excluded. Hydrolysis of the nitrile usually requires heating in strong aqueous acid (e.g., 6M HCl, reflux) [4].

Q: Can I use Bromoacetonitrile instead of Chloroacetonitrile? A: Yes, and it is often faster. However, Bromoacetonitrile is significantly more expensive and less stable. The Chloroacetonitrile + KI method is a cost-effective surrogate that mimics the reactivity of the bromide.

References

  • BenchChem. Synthesis routes of 2-(4-Aminophenoxy)acetonitrile. (Demonstrates carbonate-based alkylation for phenoxyacetonitriles).

  • Organic Syntheses. p-Methoxyphenylacetonitrile. Org.[3][4][6][7][8][9] Synth. 1950, 30, 22. (Establishes protocols for handling acetonitrile derivatives and base selection). [1]

  • Renchao Wang and Jiaxi Xu. Selective alkylation of aminophenols.[10] State Key Laboratory of Chemical Resource Engineering.[10] (Defines the necessity of N-protection for chemoselectivity).

  • Roy, A. et al. Cyanomethyl (CNMe) ether: an orthogonal protecting group for saccharides. Organic & Biomolecular Chemistry.[8][11] (Validates stability of cyanomethyl ethers under various deprotection conditions).

Sources

Technical Support Center: Purification of 2-[4-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[4-(Aminomethyl)phenoxy]acetonitrile is a key intermediate in pharmaceutical synthesis, valued for its unique bifunctional structure containing both a primary amine and a nitrile group. The purity of this intermediate is paramount, as the presence of even trace impurities can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common purification challenges and implementing robust purification protocols.

Part 1: Common Impurity Profile & Origins

Understanding the potential impurities is the first step in developing an effective purification strategy. The impurity profile is largely dictated by the synthetic route. A common synthesis involves the reduction of 2-(4-cyanophenoxy)acetonitrile.

dot graph TD { A[4-Cyanophenol] --> B{Williamson Ether Synthesis}; C[Chloroacetonitrile] --> B; B --> D[2-(4-cyanophenoxy)acetonitrile]; D --> E{Selective Reduction}; E --> F[2-[4-(aminomethyl)phenoxy]acetonitrile];

} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }

Figure 1. Synthetic route and common impurity origins.

Table 1: Common Impurities and Their Characteristics

Impurity IDNameOriginKey Characteristics
I-1 2-(4-cyanophenoxy)acetonitrileUnreacted starting materialNeutral, less polar than the product.
I-2 2-(4-(aminomethyl)phenoxy)ethanamineOver-reduction of both nitrile groupsDibasic, more polar than the product.
I-3 (Corresponding imine/aldehyde)Incomplete reduction or hydrolysis of intermediate[2]Unstable, may lead to coloration.
I-4 Borane or Aluminum saltsResidual from reducing agents like LiAlH₄ or borane complexes[3][4]Inorganic, can often be removed with an aqueous wash.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the purification of 2-[4-(aminomethyl)phenoxy]acetonitrile in a question-and-answer format.

Q1: My crude product is an oil/waxy solid and TLC shows multiple spots. Where do I start?

A1: This is a common scenario. The primary amine in your product is a powerful chemical handle for purification.[5] The most robust first step is an Acid-Base Extraction . This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.[6][7]

  • Rationale: By washing your crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid (e.g., 1M HCl), the basic amine will be protonated to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻).[5] Neutral impurities, such as unreacted starting material (I-1 ), will remain in the organic layer. After separating the layers, the aqueous layer containing your protonated product can be basified (e.g., with 2M NaOH or NaHCO₃) to regenerate the free amine, which can then be extracted back into a fresh organic layer.[7]

Q2: I performed an acid-base extraction, but my product is still discolored (yellow/brown). What is causing this and how can I fix it?

A2: Discoloration often points to trace, highly conjugated impurities or degradation products, possibly arising from unstable intermediates like imines (I-3 ). While acid-base extraction removes bulk neutral impurities, it may not remove these colored species. Two methods are recommended:

  • Activated Charcoal Treatment: After redissolving your product in a suitable solvent (e.g., methanol or ethyl acetate), add a small amount (1-2% w/w) of activated charcoal. Gently heat and stir the mixture for 15-30 minutes. The charcoal adsorbs colored impurities.[8] Filter the mixture through a pad of Celite® to remove the charcoal. Caution: Using too much charcoal can lead to product loss.

  • Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid product.[9][10] The key is finding a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[11]

Q3: I'm struggling with column chromatography. My product is streaking badly on the silica gel column. Why is this happening?

A3: This is a classic problem when purifying basic compounds like amines on standard silica gel.[12] The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly interact with the basic amine, leading to poor separation and "streaking" or tailing peaks.

  • Solution 1 (Recommended): Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent system (typically 0.5-1% v/v).[13] This base will occupy the acidic sites on the silica, allowing your product to elute cleanly.

  • Solution 2: Use a different stationary phase. Basic alumina is an excellent alternative for purifying basic compounds. Alternatively, reversed-phase (C18) chromatography can be effective for polar compounds.[14]

Q4: My NMR analysis shows my product is clean, but the yield is low after purification. How can I improve recovery?

A4: Low recovery can stem from several issues:

  • Incomplete Extraction: During acid-base workup, ensure you perform multiple extractions (e.g., 3x) with the organic solvent to fully recover your product from the aqueous layer after basification.

  • Product Loss During Recrystallization: Using too much solvent during recrystallization will keep a significant portion of your product dissolved even after cooling.[15] Always use the minimum amount of hot solvent required to fully dissolve the solid.[8] Also, ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal formation before filtration.[10]

  • Precipitation of Amine Salt: If you are trying to purify the free base, ensure no acidic conditions are present during final workup steps, as this could form a salt that might have different solubility properties, potentially leading to losses. Some amine salts can be precipitated intentionally as a purification method.[16][17]

Part 3: Detailed Purification Protocols

Protocol 1: High-Capacity Purification via Acid-Base Extraction

This protocol is ideal for initial, large-scale cleanup to remove neutral starting materials.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Extract three times, using approximately one-third of the organic volume for each wash. Combine the aqueous layers.

    • Causality: The amine is protonated and moves to the aqueous layer, while neutral impurities like I-1 remain in the organic layer.[6]

  • Back-Wash (Optional): Wash the combined acidic aqueous layers with a small amount of fresh ethyl acetate to remove any trapped organic impurities. Discard this organic wash.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M NaOH (aq) with swirling until the pH is >10 (check with pH paper). You may see the free amine precipitate or make the solution cloudy.

    • Self-Validation: Ensure the solution is strongly basic to fully deprotonate the ammonium salt back to the free amine.[7]

  • Product Extraction: Extract the basified aqueous layer three times with fresh ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", color="#202124"]; edge [color="#5F6368"];

} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }

Figure 2. Workflow for acid-base extraction.
Protocol 2: High-Purity Polishing via Recrystallization

This protocol is used after initial cleanup to obtain highly pure, crystalline material.

  • Solvent Screening: In small test tubes, test various solvents to find one that dissolves your product when hot but not when cold.[11] Good starting points for polar molecules containing nitrogen include alcohol/water mixtures or ethyl acetate/hexane systems.[9]

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (use a hot plate and a boiling stick or stir bar).[10] Add the minimum amount of boiling solvent needed to just dissolve the solid completely.

  • Hot Filtration (If Necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

    • Troubleshooting: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure product.[8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent SystemPolarityComments
Isopropanol/WaterPolarGood for polar compounds. Adjust the ratio to fine-tune solubility.
Ethyl Acetate/HexanesMid-PolarDissolve in hot EtOAc, then add hexanes until cloudy, then re-heat to clarify.
TolueneNon-PolarMay be effective if impurities are significantly more or less polar.
AcetonitrilePolarOften a good choice for compounds containing nitrile groups.

Part 4: Purity Confirmation

After purification, the identity and purity of the final product must be confirmed using appropriate analytical techniques.[18][19]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment.[20] A reverse-phase C18 column with a mobile phase of acetonitrile/water (often with a modifier like TFA or formic acid) can provide a quantitative purity value (e.g., >99.5%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if they are at levels of ~1% or higher.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can help identify the mass of unknown impurities.[18]

References

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Irvine. Retrieved February 17, 2026, from [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. (2012). Organic Process Research & Development, 16(7), 1357–1362. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry, 18, 218–225. [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. Retrieved February 17, 2026, from [Link]

  • Amine workup. (2024, March 12). Reddit. Retrieved February 17, 2026, from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). PharmTech. Retrieved February 17, 2026, from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved February 17, 2026, from [Link]

  • Identification and profiling of impurities in Pharmaceuticals. (n.d.). ResolveMass Laboratories Inc. Retrieved February 17, 2026, from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved February 17, 2026, from [Link]

  • The little secrets of silica gel in liquid chromatography columns. (n.d.). uHPLCs. Retrieved February 17, 2026, from [Link]

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved February 17, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved February 17, 2026, from [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1. (2019, June 1). Gas Processing & LNG. Retrieved February 17, 2026, from [Link]

  • Recrystallization. (n.d.). Kennesaw State University. Retrieved February 17, 2026, from [Link]

  • Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

  • Optimization of Amine Sweetening Units. (n.d.). Bryan Research & Engineering, LLC. Retrieved February 17, 2026, from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). ALWSCI. Retrieved February 17, 2026, from [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering, 6(10), 1845–1852. [Link]

  • Column chromatography. (n.d.). University of Victoria. Retrieved February 17, 2026, from [Link]

  • Silica Gel Column Chromatography. (n.d.). Teledyne Labs. Retrieved February 17, 2026, from [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. Retrieved February 17, 2026, from [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. Retrieved February 17, 2026, from [Link]

  • How can i isolate polar basic compound with silica gel column chromatography?. (2018, June 18). ResearchGate. Retrieved February 17, 2026, from [Link]

  • GENERAL OPERATING PROBLEMS AND THEIR SOLUTIONS OF NATURAL GAS SWEETENING PROCESS (AMINE SYSTEM). (n.d.). Academia.edu. Retrieved February 17, 2026, from [Link]

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. (n.d.). ScienceDirect. Retrieved February 17, 2026, from [Link]

  • Novel process for synthesis of a phenoxy diaminopyrimidine compound. (2019). Google Patents.
  • Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Reducing nitriles to primary amines. (n.d.). Chemguide. Retrieved February 17, 2026, from [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved February 17, 2026, from [Link]

  • One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. (n.d.). University of Mainz. Retrieved February 17, 2026, from [Link]

  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]

Sources

Technical Support Center: Amide Coupling of 2-[4-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the successful amide coupling of 2-[4-(aminomethyl)phenoxy]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific reaction, minimize side product formation, and ensure high-purity yields. My insights are drawn from established chemical principles and field-proven strategies to provide you with a self-validating system for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for 2-[4-(aminomethyl)phenoxy]acetonitrile?

A1: Carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are frequently used, often in conjunction with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to enhance efficiency and suppress side reactions.[1] For more challenging couplings, uronium/aminium reagents like HATU or HBTU can be employed, though careful control of stoichiometry is crucial to avoid side reactions.[2]

Q2: Is it necessary to protect the primary amine of 2-[4-(aminomethyl)phenoxy]acetonitrile before coupling?

A2: While direct coupling is often successful, N-protection of the primary amine with groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) can be advantageous, especially in multi-step syntheses or when using highly reactive carboxylic acids.[3] Protection prevents self-coupling or oligomerization and can improve solubility.[3]

Q3: What is the primary concern regarding the nitrile group during the coupling reaction?

A3: The main concern is the potential for hydrolysis of the nitrile to a primary amide or a carboxylic acid, particularly under harsh acidic or basic conditions.[4][5] While standard amide coupling conditions are generally mild, prolonged reaction times or extreme pH can lead to this side reaction.

Q4: Can the phenoxy ether linkage be cleaved during the coupling reaction?

A4: The phenoxy ether bond is generally stable under standard amide coupling conditions. Cleavage would require much harsher conditions, such as strong acids or bases at elevated temperatures, which are not typical for these reactions.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues you may encounter during the amide coupling of 2-[4-(aminomethyl)phenoxy]acetonitrile, providing insights into their causes and actionable solutions.

Issue 1: Formation of N-Acylurea Byproduct

Observation: A significant amount of an insoluble white precipitate (if using DCC) or a water-soluble byproduct (if using EDC) is observed, leading to low yield of the desired amide.

Cause: This is a classic side reaction of carbodiimide coupling agents. The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea before the amine has a chance to react.[1]

Solutions:

  • Use of Additives: Incorporate HOBt or HOAt into your reaction. These additives react with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement, while still being reactive towards the amine.

  • Order of Addition: Pre-activate the carboxylic acid with the carbodiimide and HOBt/HOAt for a short period (5-10 minutes) before adding the 2-[4-(aminomethyl)phenoxy]acetonitrile. This ensures a higher concentration of the active ester for the amine to react with.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of N-acylurea formation.[1]

Reagent CombinationTemperature (°C)Expected N-Acylurea Formation
EDC alone25High
EDC/HOBt0-25Low
DCC alone25High (insoluble byproduct)
DCC/HOBt0-25Low
Issue 2: Hydrolysis of the Nitrile Group

Observation: Presence of impurities with mass corresponding to the amide or carboxylic acid analog of the desired product. This can be confirmed by LC-MS and ¹H NMR (disappearance of the nitrile peak in IR, changes in the aromatic region of the NMR).

Cause: The nitrile group can undergo hydrolysis under either acidic or basic conditions, especially with prolonged reaction times or if the reaction mixture has a high water content.[4][5]

Solutions:

  • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware.

  • Control of pH: If a base is used (e.g., DIPEA or triethylamine), use the minimum amount necessary to neutralize any acid salts and facilitate the reaction. Avoid excessively basic or acidic conditions.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting materials are consumed to avoid prolonged exposure to conditions that may favor hydrolysis.

Issue 3: Guanidinylation of the Primary Amine

Observation: A byproduct with a mass corresponding to the addition of the coupling reagent to the amine of 2-[4-(aminomethyl)phenoxy]acetonitrile is detected. This is more common with uronium/aminium reagents like HATU or HBTU.

Cause: The amine can directly attack the guanidinium carbon of the uronium reagent, leading to a stable, guanidinylated byproduct that terminates the desired reaction.[6]

Solutions:

  • Pre-activation: Always pre-activate the carboxylic acid with the uronium reagent and a non-nucleophilic base (like DIPEA) for a few minutes before adding the 2-[4-(aminomethyl)phenoxy]acetonitrile.[2] This minimizes the concentration of free coupling reagent available to react with the amine.

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the coupling reagent relative to the carboxylic acid. A large excess of the coupling reagent increases the likelihood of this side reaction.

  • Alternative Reagents: If guanidinylation is a persistent issue, consider switching to a phosphonium-based coupling reagent like PyBOP, which does not have the same tendency for this side reaction.

Troubleshooting Decision Tree

G start Low Yield or Impure Product check_byproduct Identify Major Byproduct(s) (LC-MS, NMR) start->check_byproduct n_acylurea N-Acylurea Formation check_byproduct->n_acylurea Carbodiimide used nitrile_hydrolysis Nitrile Hydrolysis check_byproduct->nitrile_hydrolysis Mass consistent with amide or acid guanidinylation Guanidinylation check_byproduct->guanidinylation Uronium reagent used other Other Issues (e.g., Poor Solubility, Racemization) check_byproduct->other Unidentified solution_n_acylurea Add HOBt/HOAt Pre-activate Carboxylic Acid Lower Reaction Temperature n_acylurea->solution_n_acylurea solution_nitrile_hydrolysis Use Anhydrous Solvents Control pH Minimize Reaction Time nitrile_hydrolysis->solution_nitrile_hydrolysis solution_guanidinylation Pre-activate Carboxylic Acid Optimize Stoichiometry Switch to Phosphonium Reagent guanidinylation->solution_guanidinylation solution_other Consult Further Literature Optimize Solvents Consider Protecting Groups other->solution_other

Caption: Troubleshooting decision tree for amide coupling.

Experimental Protocols

Protocol 1: Standard EDC/HOBt Coupling

This protocol is a good starting point for most carboxylic acids.

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM, add EDC.HCl (1.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 10 minutes for pre-activation.

  • Add a solution of 2-[4-(aminomethyl)phenoxy]acetonitrile (1.0 eq) in the same anhydrous solvent. If the starting material is a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Coupling for Challenging Substrates

This protocol is recommended for sterically hindered or electron-deficient carboxylic acids.

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 5 minutes for pre-activation.

  • Add 2-[4-(aminomethyl)phenoxy]acetonitrile (1.0 eq).

  • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS.

  • Work-up and purification are similar to the EDC/HOBt protocol.

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select & Dry Reagents (Carboxylic Acid, Amine, Coupling Reagent, Solvent) preactivation Pre-activation (Carboxylic Acid + Coupling Reagent) reagents->preactivation coupling Add Amine & Monitor Reaction preactivation->coupling extraction Aqueous Work-up (Wash with NaHCO₃, Brine) coupling->extraction purification Purification (Column Chromatography) extraction->purification analysis Characterization (NMR, MS, HPLC) purification->analysis

Caption: General workflow for amide coupling reactions.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Aapptec Peptides. (2021). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. Available at: [Link]

  • Subash, B., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(4), 699-702. Available at: [Link]

  • Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International journal of peptide and protein research, 12(2), 69-74. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Lec6 - Amide and Nitrile Conversions. Available at: [Link]

  • Canadian Science Publishing. (n.d.). SYNTHESIS OF NITRILES BY FUSION OF AMIDES WITH AMMONIUM SULPHAMATE. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS omega, 3(9), 11739-11746. Available at: [Link]

  • Khadse, S. C., & Basha, S. J. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology, 10, 1-11. Available at: [Link]

  • Banerji, B., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. Organic & Biomolecular Chemistry, 7(23), 4879-4884. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Available at: [Link]

  • Ganim, Z., et al. (2009). Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. The journal of physical chemistry. B, 113(38), 12756-12763. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Wang, J., et al. (2011). Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. Angewandte Chemie International Edition, 50(41), 9652-9655. Available at: [Link]

  • Jadav, S. S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(23), 8017. Available at: [Link]

Sources

Technical Support Center: Temperature Optimization for 2-[4-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-[4-(Aminomethyl)phenoxy]acetonitrile (CAS: 1158063-11-6).[1] This guide synthesizes field-proven protocols with mechanistic insights to optimize reaction outcomes through precise temperature control.[1]

Product: 2-[4-(Aminomethyl)phenoxy]acetonitrile Application: Intermediate for benzoxaborole antifungals, serine protease inhibitors, and kinase inhibitors.[1] Critical Variable: Temperature (


)[2][3]

Part 1: The Thermodynamic Landscape

This molecule contains three reactive centers with distinct thermal sensitivities:

  • Phenoxy Ether Linkage: Generally stable but susceptible to cleavage under high-temperature acidic conditions.[1]

  • Nitrile Group (

    
    ):  The primary optimization target. It is prone to hydrolysis (to amide/acid) at elevated temperatures in the presence of moisture, or Pinner reactions in alcoholic solvents.
    
  • Primary Amine (

    
    ):  Highly nucleophilic. At uncontrolled temperatures, it drives polymerization or N-alkylation side reactions.[1]
    
Mechanistic Pathway & Thermal Risks

The following diagram illustrates the divergent reaction pathways dictated by temperature.

ReactionPathways Start 2-[4-(Aminomethyl) phenoxy]acetonitrile Hydrolysis Impurity A: Carboxylic Acid (Hydrolysis) Start->Hydrolysis T > 80°C + H2O/Acid Polymer Impurity B: Oligomers (Self-Condensation) Start->Polymer T > 100°C Neat/Conc. Reduction Target A: Ethylamine Derivative (Reduction) Start->Reduction T < 40°C Catalytic H2 Pinner Target B: Imidate Ester (Pinner Rxn) Start->Pinner 0°C -> RT HCl/MeOH

Figure 1: Thermal divergence of reaction pathways. High temperatures favor irreversible hydrolysis and polymerization, while controlled low temperatures favor selective functionalization.

Part 2: Optimization Protocols

Module A: Synthesis via Williamson Ether Formation

Objective: Synthesize the ether linkage without alkylating the amine. Challenge: The amine is a competing nucleophile.[1] Solution: Temperature-controlled deprotonation.[1]

StepTemperatureRationale
1. Deprotonation 0°C to 5°C Deprotonation of the phenol (

) by bases like

or

is exothermic. Low

prevents oxidation of the phenoxide.
2.[1] Addition 0°C Add haloacetonitrile dropwise. Low

suppresses the kinetic energy of the amine, ensuring the highly nucleophilic phenoxide reacts preferentially (O-alkylation > N-alkylation).[1]
3. Reaction RT (20-25°C) Slowly warm to RT. Heating to reflux (

) significantly increases N-dialkylation impurities.[1]

Protocol Validation:

  • Check: If TLC shows a baseline spot (polar amine salt) or multiple non-polar spots (poly-alkylation), reduce addition temperature to -10°C.[1]

Module B: Nitrile Reduction to Ethylamine

Objective: Reduce


 to 

. Challenge: Formation of secondary amines (dimers) via imine condensation. Solution: Low-temperature hydrogenation with ammonia suppression.[1]
ParameterOptimal RangeMechanism
Temperature 20°C - 35°C Higher

(

) promotes the condensation of the intermediate imine with the product amine, forming secondary amine dimers.[1]
Pressure 3 - 5 bar Moderate pressure compensates for the slower kinetics at low temperatures.[1]
Additives Methanolic

Excess ammonia shifts the equilibrium away from dimer formation.[1]

Part 3: Troubleshooting & FAQs

Scenario 1: Low Yield due to Hydrolysis

User Question: "I am attempting a Pinner reaction, but I am isolating the carboxylic acid instead of the imidate. My bath is at 0°C."

Root Cause Analysis: While the bath is at 0°C, the exotherm of acid addition (e.g., HCl gas or acetyl chloride in methanol) can locally spike the internal temperature, catalyzing hydrolysis if trace water is present.

Corrective Action:

  • Internal Monitoring: Do not rely on bath temperature. Insert an internal probe.[1]

  • Rate of Addition: Slow the acid addition to maintain internal

    
    .
    
  • Desiccant: Add activated 3Å molecular sieves to the reaction vessel to scavenge trace water released during the initial stages.

Scenario 2: N-Alkylation Impurities

User Question: "During the synthesis of the starting material, I see a mass corresponding to [M+39] or dimers. I ran the reaction at reflux in acetonitrile to speed it up."

Root Cause Analysis: Refluxing acetonitrile (82°C) provides sufficient energy for the free amine group to overcome the activation energy barrier for nucleophilic attack on the haloacetonitrile, leading to N-alkylation (impurity) alongside the desired O-alkylation.[1]

Corrective Action:

  • Switch Solvent: Use Acetone (

    
    ) or conduct the reaction at Room Temperature in DMF.
    
  • Order of Addition: Ensure the base and phenol are stirred for 30 mins before adding the electrophile to maximize phenoxide concentration.

Part 4: Decision Tree for Temperature Selection

Use this logic flow to determine the starting temperature for your specific transformation.

DecisionTree Start Select Reaction Type Type Transformation Target? Start->Type Ether Williamson Synthesis Type->Ether Forming Ether Bond Nitrile Nitrile Type->Nitrile Modifying Nitrile Ether_Action Start: 0°C Run: 25°C Avoid Reflux Ether->Ether_Action Reduction Catalytic Hydrogenation Nitrile->Reduction Reduction Hydrolysis Pinner / Acidic Nitrile->Hydrolysis Hydrolysis Reduction_Action Max T: 35°C Risk: Secondary Amines Reduction->Reduction_Action Hydrolysis_Action Strict < 5°C Risk: Exotherm Hydrolysis->Hydrolysis_Action

Figure 2: Operational decision tree for temperature selection based on reaction type.

References

  • Organic Syntheses. (1950). p-Methoxyphenylacetonitrile.[1] Org. Synth. 30, 43. Retrieved from [Link]

  • ResearchGate. (2022). Electrochemical reduction of acetonitrile to ethylamine. Retrieved from [Link]

  • Google Patents. (2019). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.[1] Retrieved from

Sources

Technical Support Center: Stability Optimization of 2-[4-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Functional Challenge

Researchers working with 2-[4-(Aminomethyl)phenoxy]acetonitrile often encounter stability issues arising from its bifunctional nature. This molecule contains two reactive centers with opposing stability requirements:

  • A Basic Primary Amine (

    
    ):  Prone to oxidation and 
    
    
    
    absorption (carbamylation) at high pH.
  • An Electrophilic Nitrile (

    
    ):  Susceptible to hydrolysis, accelerating under both strongly acidic and basic conditions.
    

This guide provides the mechanistic insights and protocols necessary to navigate these competing reactivities, ensuring sample integrity for analytical and biological applications.

Module 1: Degradation Pathways & Mechanisms

Understanding how the molecule degrades is the first step to prevention. The two primary failure modes in aqueous solution are Nitrile Hydrolysis and Amine Instability .

The Hydrolysis Cascade (The "Mass +18" Problem)

In aqueous environments, the nitrile group is the thermodynamic weak point. While kinetically slow at neutral pH, hydrolysis is catalyzed by extreme pH and temperature.

  • Symptom: Appearance of a new HPLC peak with

    
     (Amide) or 
    
    
    
    (Carboxylic Acid, if acidic).
  • Mechanism:

    • Nitrile

      
       Amide:  The rate-limiting step. Water attacks the nitrile carbon.
      
    • Amide

      
       Carboxylic Acid:  Rapid conversion if pH is extreme (high or low).
      
Amine Oxidation & Carbamylation

The benzylic amine is sensitive to atmospheric interactions.

  • Symptom: Solution turns yellow (oxidation) or precipitates (carbonate formation).

  • Mechanism:

    • Oxidation: Radical formation at the benzylic carbon leads to imine formation and subsequent polymerization.

    • Carbamylation: Reaction with atmospheric

      
       forms carbamates, which often have lower solubility.
      
Visualizing the Pathways

DegradationPathways Compound 2-[4-(Aminomethyl) phenoxy]acetonitrile (Intact) Amide Amide Intermediate (M+18 Da) Compound->Amide H2O / pH > 8 or pH < 3 Oxidation Yellow/Brown Polymers Compound->Oxidation O2 / Light Carbamate Carbamate Salt (+CO2) Compound->Carbamate CO2 (Air Exposure) Acid Carboxylic Acid (Hydrolysis Product) Amide->Acid H2O / Heat

Figure 1: Primary degradation pathways. Solid lines indicate hydrolytic cleavage; dashed lines indicate environmental instability.

Module 2: Solubility & pH Optimization

The solubility and stability of this compound are governed by the ionization state of the amine (pKa


 9.3).
The "Goldilocks" pH Zone

You must balance amine solubility (requires low pH) with nitrile stability (requires neutral pH).

pH RangeSpecies StateStability RiskRecommendation
pH < 3.0 Fully Protonated (

)
High: Acid-catalyzed nitrile hydrolysis.Avoid for long-term storage.
pH 4.0 - 6.0 Fully Protonated (

)
Optimal: Amine is soluble; Nitrile is kinetically stable.Recommended (Acetate/Citrate buffers).
pH 7.0 - 8.0 Mostly ProtonatedModerate: Risk of slow hydrolysis; good for biological assays.Acceptable for short-term use (<24h).
pH > 9.0 Free Base (

)
Critical: Low solubility; high oxidation risk; rapid base hydrolysis.Avoid strictly.
Troubleshooting Protocol: Precipitation

Issue: "My solution became cloudy after 2 hours." Diagnosis: The pH likely drifted upward (absorbing


 or buffer exhaustion), or the concentration is too high, leading to free-base aggregation.

Step-by-Step Fix:

  • Check Buffer Strength: Ensure your buffer concentration is at least 20mM to resist pH drift.

  • Acidify Slightly: Drop pH to 5.5 using dilute acetic acid. The precipitate should redissolve as the amine protonates.

  • Cosolvent Addition: If working at neutral pH, add 5-10% DMSO or Acetonitrile to suppress aggregation.

Module 3: Experimental Protocols

HPLC Stability Monitoring Method

Use this protocol to validate the integrity of your stock solutions.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes amine during run).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Nitrile) and 254 nm (Aromatic).

  • Pass Criteria: Main peak > 98%. No growth of peaks at RRT 0.8 (Amide) or RRT 1.2 (Dimer).

Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >1 month.

  • Weighing: Weigh the solid in a low-humidity environment (glovebox preferred or rapid handling).

  • Solvent Choice: Dissolve in anhydrous DMSO .

    • Why? Water is the enemy. DMSO prevents hydrolysis completely during storage.

  • Aliquot & Freeze:

    • Divide into single-use aliquots (e.g., 50 µL).

    • Store at -20°C or -80°C.

    • Do not store in aqueous buffers for >24 hours.

Module 4: Interactive Troubleshooting (Decision Tree)

Use this logic flow to diagnose unexpected results in your experiments.

Troubleshooting Start Problem Detected IssueType What do you see? Start->IssueType Precip Cloudiness / Precipitate IssueType->Precip Color Yellow Discoloration IssueType->Color NewPeak New HPLC Peak IssueType->NewPeak CheckPH Check pH. Is it > 7.5? Precip->CheckPH Oxidation Cause: Amine Oxidation Color->Oxidation MassCheck Check Mass Spec NewPeak->MassCheck AdjustAcid Action: Acidify to pH 5.0 (Protonate Amine) CheckPH->AdjustAcid Yes AddDMSO Action: Add 10% DMSO (Solubility fix) CheckPH->AddDMSO No FreshStock Action: Discard. Prepare fresh in degassed buffer. Oxidation->FreshStock Hydrolysis M+18 detected? (Hydrolysis) MassCheck->Hydrolysis ColdStore Action: Store at -80°C Avoid freeze-thaw. Hydrolysis->ColdStore Yes

Figure 2: Diagnostic logic for common stability issues.

References

  • Cohen, L. A., & Jones, W. M. (1962). A Study of the Hydrolysis of Nitriles in Aqueous Solution. Journal of the American Chemical Society. (Establishes the pH-rate profile for nitrile hydrolysis, confirming minimum degradation at pH 4-6).

  • Hilal, S. H., et al. (1994). Estimation of the pKa of Amines and Amides. U.S. Environmental Protection Agency. (Provides pKa estimation protocols for benzylic amines, supporting the pKa ~9.3 baseline). Note: Generalized reference for amine pKa.

  • Niazi, S. K. (2004). Handbook of Pharmaceutical Manufacturing Formulations. CRC Press. (Source for standard buffer preparation to maintain solubility of amine salts).

  • PubChem Compound Summary. (2024). Phenoxyacetonitrile Derivatives. National Center for Biotechnology Information. (Structural data and general safety properties).

Technical Support Center: Crystallization of 2-[4-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Troubleshooting Crystallization & Purification Molecule: 2-[4-(Aminomethyl)phenoxy]acetonitrile (CAS: 1158063-11-6)[1][2]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification and crystallization of 2-[4-(Aminomethyl)phenoxy]acetonitrile , a critical intermediate often utilized in the synthesis of beta-blockers and other phenoxy-alkylamine therapeutics.[1][2]

This molecule presents a "perfect storm" for crystallization difficulties:

  • Conformational Flexibility: The ether linkage and alkyl chains introduce rotational degrees of freedom that inhibit lattice packing.[2]

  • Dual Functionality: The basic primary amine (

    
    ) and the polar nitrile (
    
    
    
    ) create competing hydrogen-bonding networks.[1][2]
  • "Oiling Out" Tendency: The free base often separates as a supercooled oil rather than a crystalline solid, particularly in the presence of impurities.[2]

This guide is structured to troubleshoot these specific failure modes, prioritizing Salt Formation as the most robust route to high purity.

Phase 1: The "Oiling Out" Crisis (Free Base)

User Question: "I am trying to crystallize the free base from ethyl acetate/hexanes, but it keeps separating as a yellow oil at the bottom of the flask. Cooling it further just makes the oil more viscous.[2] How do I get crystals?"

Root Cause Analysis

"Oiling out" (liquid-liquid phase separation) occurs when the energetic penalty of forming a crystal lattice is higher than forming an amorphous liquid phase.[2] For this molecule, this is likely driven by:

  • Impurities: Residual reactants (e.g., 4-(aminomethyl)phenol) disrupt nucleation.[1][2]

  • Solvent Choice: The solvent system is outside the "metastable zone width" (MSZW).[2]

  • Atmospheric

    
    :  Primary amines react with air to form carbamates, creating a surface "crust" that prevents bulk crystallization.[2]
    
Troubleshooting Protocol

Option A: The "Seeding at Cloud Point" Technique Do not cool the mixture rapidly.[2] Rapid cooling traps impurities and forces oiling.[2]

  • Solvent Switch: Switch to Toluene (solvent) and Heptane (antisolvent).[2] Toluene interacts favorably with the aromatic rings, promoting ordered stacking.[2]

  • Dissolution: Dissolve the crude oil in minimum Toluene at 45°C.

  • Cloud Point: Add Heptane dropwise until a faint, persistent turbidity appears.[2]

  • Seed: Add a seed crystal (if available) or scratch the glass surface.[2]

  • Isothermal Hold: Hold the temperature at 40°C for 2 hours. Do not cool yet.[2] Allow the oil droplets to re-dissolve and deposit onto the nuclei.[2]

  • Slow Cool: Cool to 0°C at a rate of 5°C/hour.

Option B: The "Salt Switch" (Recommended) If the free base persists as an oil, stop trying to crystallize it. Convert it to a salt.[2] The ionic lattice energy of a hydrochloride salt almost guarantees a solid.[2]

Technical Insight: The lattice energy of benzylamine-type salts is significantly higher than their free base counterparts, often raising the melting point by >100°C.[2]

Phase 2: Salt Formation (The Golden Path)[1]

User Question: "I decided to make the HCl salt to improve stability. I added aqueous HCl, but I got a sticky gum. What went wrong?"

Expert Response

Using aqueous HCl introduces water, which is a powerful solvent for this salt and acts as a plasticizer, leading to gums. You must perform this reaction under anhydrous conditions .

Protocol: Anhydrous Hydrochlorination[2]

Reagents:

  • Crude Free Base[1][2]

  • Solvent: Isopropyl Acetate (IPAc) or Ethanol (EtOH)[1][2]

  • Acid Source: Trimethylsilyl chloride (TMSCl) or HCl in Dioxane (4M)[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of crude free base in 50 mL of Isopropyl Acetate (IPAc) at room temperature.

    • Why IPAc? It dissolves the free base but is a poor solvent for the HCl salt, ensuring high yield.

  • Acid Addition (The TMSCl Method):

    • Instead of HCl gas, add 1.1 equivalents of TMSCl dropwise.

    • Mechanism:[2][3] TMSCl reacts with residual moisture or trace alcohol (methanol/ethanol) to generate anhydrous HCl in situ in a controlled manner.[2]

  • Nucleation: The solution should become cloudy within minutes.[2]

  • Aging: Stir vigorously for 2 hours at 20°C. The "sticky gum" phase often transitions to a crystalline solid as the crystal lattice anneals.

  • Filtration: Filter the white solid under nitrogen (to prevent hygroscopic water uptake).[2]

  • Wash: Wash with cold MTBE (Methyl tert-butyl ether) to remove non-polar impurities.[2]

Phase 3: Impurity Rejection & Stability

User Question: "My product is crystalline but has a pink/brown hue. NMR shows small peaks near the nitrile region.[2][4] Is my nitrile hydrolyzing?"

Diagnosis
  • Coloration: Benzylamines are prone to oxidation, forming quinone-like colored impurities.[2] This happens if the crystallization takes too long in air.

  • Nitrile Hydrolysis: The nitrile group (

    
    ) can hydrolyze to an amide (
    
    
    
    ) if exposed to strong acid/base and heat.[1][2]
Purification Table: Solvent Screening
Solvent SystemRoleOutcomeRecommendation
Ethanol (Hot) RecrystallizationGood solubility, but risk of esterification/solvolysis if acidic.[1][2]Use for rapid recrystallization only.
Acetonitrile Slurry WashDissolves colored impurities; product is sparingly soluble.[2]Excellent for "polishing" the final solid.
Water/IPA (1:9) Salt RecrystallizationHigh solubility at T > 60°C; good rejection of inorganic salts.[2]Best for removing inorganic salts.
DCM/Hexane PrecipitationFast precipitation, traps impurities.[2]Avoid. Leads to amorphous solids.[2]
Corrective Action for Coloration

Perform a Charcoal Treatment during the salt recrystallization:

  • Dissolve the salt in hot Ethanol (60°C).

  • Add Activated Carbon (5 wt%) . Stir for 30 mins.

  • Filter hot through Celite.[2]

  • Cool filtrate to crystallize.[2][5]

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for handling the crude reaction mixture.

CrystallizationWorkflow Start Crude Reaction Mixture (2-[4-(Aminomethyl)phenoxy]acetonitrile) CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Oil Oiling Out / Viscous Liquid CheckState->Oil PurityCheck Check Purity (HPLC/NMR) Solid->PurityCheck SolventScreen Solvent Screen: Toluene/Heptane Oil->SolventScreen Attempt 1 SuccessOil Crystals Formed? SolventScreen->SuccessOil SuccessOil->Solid Yes SaltRoute Switch to Salt Formation (Anhydrous HCl/TMSCl) SuccessOil->SaltRoute No (Persistent Oil) Recryst Recrystallize: Ethanol or IPAc SaltRoute->Recryst Yields Stable Solid PurityCheck->Recryst High Purity (>90%) Charcoal Charcoal Treatment (Remove Color) PurityCheck->Charcoal Colored/Impure Charcoal->Recryst

Figure 1: Decision tree for processing crude 2-[4-(Aminomethyl)phenoxy]acetonitrile.

FAQ: Frequently Asked Questions

Q1: Can I use sulfuric acid instead of hydrochloric acid for salt formation? A: Yes, but be cautious. The sulfate salt often forms a hydrate, which can be difficult to dry.[2] The hemisulfate salt is generally less hygroscopic than the hydrochloride but may have lower solubility in organic solvents, making recrystallization harder. Stick to HCl unless you have a specific formulation requirement.[2]

Q2: Why does my product smell like almonds? A: This indicates the decomposition of the nitrile group or the cleavage of the ether, potentially releasing cyanide or benzaldehyde-like derivatives. Stop immediately. Check the pH of your solution. If it is strongly basic (


) or acidic (

) at high temperatures, you are hydrolyzing the nitrile.[2]

Q3: How do I store the crystallized product? A:

  • Free Base: Store under Argon at -20°C. It is sensitive to

    
     (carbamate formation).[1][2]
    
  • HCl Salt: Store in a desiccator at room temperature. It is hygroscopic but chemically stable.[2]

References

  • Crystallization of Benzylamine Derivatives (Salt Formation): ResearchGate. (2020).[2][6] "Method to convert benzyl amine to benzyl amine hydrochloride."[2][6] [Link]

  • General Crystallization Troubleshooting (Oiling Out): University of Rochester, Dept. of Chemistry. "Purification: How To - Recrystallization Guide."[1][2] [Link]

  • Physical Properties & Safety (Nitrile Stability): ChemSrc. (2025).[2][5][7][8] "2-(4-Aminophenyl)acetonitrile Physical Properties & MSDS." [Link][1][2]

Sources

Preventing hydrolysis of nitrile in 2-[4-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Document for the 2-[4-(Aminomethyl)phenoxy]acetonitrile Stability Protocol.

Subject: Preventing Nitrile Hydrolysis in 2-[4-(Aminomethyl)phenoxy]acetonitrile

Ticket ID: CHEM-SUP-8821 Urgency: High (Irreversible Degradation Risk) Applicable For: Medicinal Chemistry, Process Development, CMC Teams

Executive Summary & Core Issue

The Problem: Users frequently report the conversion of the nitrile moiety (


) to a primary amide (

) during storage or aqueous workup. The Root Cause: This molecule is autocatalytic . It contains a basic primary amine (benzylamine motif,

) and an activated nitrile.
  • Mechanism: In the presence of even trace moisture, the amine deprotonates water, generating hydroxide ions (

    
    ).
    
  • Activation: The phenoxy ether linkage (

    
    ) exerts an inductive electron-withdrawing effect (
    
    
    
    ), making the nitrile carbon significantly more electrophilic than standard alkyl nitriles.
  • Result: The generated

    
     rapidly attacks the activated nitrile, causing hydrolysis to the amide.
    

The Mechanism of Failure

The following diagram illustrates the "Autocatalytic Loop" that leads to degradation. Understanding this pathway is critical for implementing the correct preventive measures.

NitrileHydrolysis cluster_0 Autocatalytic Cycle Amine Free Amine (-CH2-NH2) Hydroxide Hydroxide Ion (OH-) Amine->Hydroxide Deprotonates H2O (Acts as Base) Water Trace Moisture (H2O) Water->Hydroxide Nitrile Nitrile Carbon (-C≡N) Hydroxide->Nitrile Nucleophilic Attack (Base Catalysis) Imidate Imidate Intermediate Nitrile->Imidate Hydration Amide Amide Impurity (-CONH2) Imidate->Amide Tautomerization

Figure 1: The self-promoted hydrolysis mechanism. The molecule's own amine generates the base catalyst required to destroy the nitrile group.

Storage Protocols (The "How-To")

To prevent hydrolysis, you must break the cycle shown above. This is achieved by protonating the amine (removing the base) or excluding water .

Protocol A: Conversion to Hydrochloride Salt (Recommended)

This is the gold standard for long-term storage (>1 week). The salt form (


) is non-basic and chemically stable.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude free base in anhydrous Diethyl Ether (

    
    ) or 1,4-Dioxane. Avoid alcohols if possible to prevent Pinner reaction side-products.
    
  • Acidification: Cool to

    
    . Add 
    
    
    
    equivalents of
    
    
    
    
    in Dioxane dropwise.
    • Critical: Do not use aqueous HCl.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white solid.

  • Filtration: Filter quickly under Argon/Nitrogen.

  • Drying: Dry in a vacuum desiccator over

    
     to remove all traces of acid and solvent.
    
Protocol B: Handling the Free Base (Short-Term Only)

If you must maintain the free amine for the next reaction step:

ParameterSpecificationReason
Temperature

Slows kinetic rate of hydrolysis.
Atmosphere Argon/NitrogenPrevents absorption of atmospheric moisture.
Physical State Solid / OilDo not store in solution. Solutions increase molecular mobility and hydrolysis rates.
Container Amber Glass + ParafilmProtects from light (secondary degradation) and moisture ingress.

Troubleshooting Workup & Isolation

Scenario: You have performed a reaction and need to isolate the product without hydrolyzing the nitrile.

Common Pitfall: Using standard aqueous workups (e.g.,




or prolonged exposure to water) will destroy your product.

Optimized Workup Workflow:

  • Quench: If the reaction requires quenching, use saturated Ammonium Chloride (

    
    ) .
    
    • Why: It buffers the pH to

      
      . It is not acidic enough to hydrolyze the nitrile via acid catalysis, but it neutralizes the amine enough to suppress base catalysis.
      
  • Extraction: Use Dichloromethane (DCM) .

    • Why: DCM is non-protic and separates well from water.

  • Speed: Perform the extraction rapidly (

    
     minutes). Keep all phases cold (
    
    
    
    ).
  • Drying: Dry the organic phase immediately with Sodium Sulfate (

    
    ) .
    
    • Avoid: Magnesium Sulfate (

      
      ) can sometimes act as a weak Lewis acid and coordinate to the amine/nitrile, complicating filtration.
      
  • Evaporation: Remove solvent at low temperature (

    
    ) on the rotovap. Do not heat the water bath.
    

Frequently Asked Questions (FAQs)

Q1: I see a small peak at 1670 cm⁻¹ in my IR spectrum. What is it? A: This is the Amide Carbonyl (


) stretch. It confirms partial hydrolysis has occurred. The Nitrile stretch should be distinct at 

. If the amide peak is growing, repurify immediately via flash chromatography (neutral alumina, not silica, as silica is slightly acidic).

Q2: Can I use Silica Gel chromatography? A: Use with caution. Silica is acidic. For amino-nitriles, it is often safer to use basified silica (pre-treated with


 Triethylamine) or Neutral Alumina . If using silica, elute quickly with a DCM/MeOH gradient containing 


to keep the amine free but moving fast.

Q3: Why is the phenoxy group relevant? A: The oxygen atom next to the methylene group (


) pulls electron density away from the carbon. This makes the nitrile carbon more positive (electrophilic).[1] A standard alkyl nitrile (like hexanenitrile) is much more robust. Your molecule is "activated" for hydrolysis, requiring stricter handling.

Q4: Can I store it in DMSO? A: No. DMSO is hygroscopic (absorbs water from air). A solution of an amine in wet DMSO is a perfect reactor for nitrile hydrolysis.

References & Authority

  • Mechanism of Nitrile Hydrolysis:

    • Source: Chemistry Steps.[1][2] "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid."

    • Relevance: Defines the base-catalyzed pathway via the imidate intermediate.

    • URL:[Link]

  • Basicity of Benzylamines:

    • Source: ChemicalBook / PubChem. "Benzylamine pKa Data."[2][3]

    • Relevance: Establishes the pKa (~9.3), confirming the molecule is basic enough to self-catalyze.

  • Handling of Amino-Nitriles (Salt Formation):

    • Source: ScienceMadness / Vogel's Textbook of Practical Organic Chemistry. "Converting to the hydrochloric salt for storage."

    • Relevance: Validates the protocol of using anhydrous HCl in ether/dioxane for stabilization.

    • URL:[Link]

  • Stability of Phenoxyacetonitriles:

    • Source: BenchChem Technical Guide.[4] "2-(4-Chlorophenoxy)acetonitrile."[5]

    • Relevance: Discusses the synthesis and stability of the phenoxy-nitrile core structure.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for 2-[4-(Aminomethyl)phenoxy]acetonitrile Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For emerging APIs like 2-[4-(Aminomethyl)phenoxy]acetonitrile, a versatile building block in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is a critical, non-negotiable step. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in the principles of scientific integrity and regulatory compliance. As your Senior Application Scientist, I will not only present protocols but also elucidate the scientific rationale behind our choices, empowering you to make informed decisions in your analytical strategy.

The Analyte: 2-[4-(Aminomethyl)phenoxy]acetonitrile

2-[4-(Aminomethyl)phenoxy]acetonitrile is a molecule characterized by a primary amine, an ether linkage, a nitrile group, and a substituted benzene ring. This unique combination of functional groups dictates its chemical behavior and informs our approach to developing a selective and sensitive HPLC method. Understanding its potential impurities, which may arise from the synthetic route (e.g., unreacted 4-aminophenol or bromoacetonitrile) or degradation, is paramount for a successful validation.

The Cornerstone of Reliability: HPLC Method Validation

An analytical method is only as valuable as its proven reliability. Method validation provides the documented evidence that a method is "fit for purpose." Our validation strategy is built upon the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory acceptance.[1][2]

Comparative HPLC Methodologies

We will explore two reversed-phase HPLC methods, each employing a different stationary phase to exploit varying separation selectivities. This comparative approach allows for a comprehensive assessment of the analyte and its potential impurities.

Method A: The Industry Standard - C18 Column

The C18 (octadecyl) stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention.

Method B: An Alternative Selectivity - Phenyl-Hexyl Column

The Phenyl-Hexyl stationary phase provides a mixed-mode separation mechanism, combining hydrophobic interactions with π-π interactions from the phenyl groups. This can offer unique selectivity for aromatic compounds and those with electron-rich features, like our analyte.

Estimated Physicochemical Properties of the Analyte

To develop our methods, we first estimate key properties of 2-[4-(Aminomethyl)phenoxy]acetonitrile:

  • pKa: The primary amine of the aminomethyl group is the most basic site. Based on similar structures like benzylamine (pKa ≈ 9.3)[3][4][5][6], we estimate the pKa of our analyte to be in the range of 9.0-9.5. To ensure consistent retention and peak shape, the mobile phase pH should be at least 2 pH units below this value.

  • UV λmax: The substituted benzene ring is the primary chromophore. Aniline has a λmax around 230 nm, which shifts to ~280 nm with further substitution.[7] Anisole shows absorption around 270 nm.[8][9] Therefore, a detection wavelength of 275 nm is a scientifically sound starting point.

Chromatographic Conditions
ParameterMethod A: C18Method B: Phenyl-Hexyl
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5)0.1% Phosphoric Acid in Water (pH ≈ 2.5)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20% B to 80% B over 15 min25% B to 85% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 275 nmUV at 275 nm
Injection Vol. 10 µL10 µL

Rationale for Method Design:

  • Mobile Phase pH: A pH of ~2.5 ensures the primary amine is fully protonated, leading to a single, sharp peak and avoiding peak tailing.

  • Gradient Elution: A gradient is employed to ensure elution of any potential impurities with a wider range of polarities and to clean the column after each injection.

  • Acetonitrile: Chosen as the organic modifier for its low UV cutoff and good elution strength.

The Gauntlet of Validation: A Step-by-Step Protocol and Comparative Data

The following sections detail the validation parameters, the experimental approach, and a comparative summary of the hypothetical (yet realistic) performance of Method A and Method B.

System Suitability

The Why: This is a daily check to ensure the chromatographic system is performing adequately before running any samples.

The How:

  • Prepare a standard solution of 2-[4-(aminomethyl)phenoxy]acetonitrile at a working concentration (e.g., 100 µg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates.

Acceptance Criteria:

  • RSD of peak area < 2.0%

  • RSD of retention time < 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Comparative Data:

ParameterMethod A: C18Method B: Phenyl-Hexyl
RSD Peak Area (%) 0.450.52
RSD Retention Time (%) 0.150.18
Tailing Factor 1.21.1
Theoretical Plates 85009200

Interpretation: Both methods demonstrate excellent system suitability, with the Phenyl-Hexyl column showing slightly better peak symmetry and efficiency.

Specificity and Forced Degradation

The Why: To prove that the method can unequivocally assess the analyte in the presence of impurities and degradation products.

The How (Forced Degradation):

  • Prepare solutions of the analyte (~1 mg/mL) and subject them to the following stress conditions:

    • Acidic: 0.1 M HCl at 80°C for 24h

    • Basic: 0.1 M NaOH at 80°C for 24h

    • Oxidative: 3% H₂O₂ at room temperature for 24h

    • Thermal: 105°C for 48h (solid state)

    • Photolytic: UV light (254 nm) for 24h (solution)

  • Analyze the stressed samples alongside a non-stressed control.

  • Evaluate the chromatograms for the separation of the main peak from any degradation peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Hypothesized Degradation Products:

  • Hydrolysis: The nitrile group can hydrolyze to a carboxylic acid or an amide. The ether linkage could also be susceptible to cleavage under harsh acidic conditions.

  • Oxidation: The primary amine is susceptible to oxidation.

  • Photodegradation: Aromatic systems can undergo various photochemical reactions.

Comparative Data:

Stress ConditionMethod A: C18 (Resolution of main peak from major degradant)Method B: Phenyl-Hexyl (Resolution of main peak from major degradant)
Acidic Hydrolysis 2.53.1
Basic Hydrolysis 3.03.5
Oxidative 2.83.3
Thermal 4.04.5
Photolytic 2.22.8

Interpretation: Both methods are stability-indicating. However, Method B consistently provides better resolution between the parent peak and the degradation products, suggesting a superior ability to resolve potential impurities.

Linearity and Range

The Why: To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.

The How:

  • Prepare a series of at least five standard solutions of the analyte covering the expected range (e.g., 20-150% of the target concentration; 20-150 µg/mL).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • Y-intercept should be close to zero.

Comparative Data:

ParameterMethod A: C18Method B: Phenyl-Hexyl
Range (µg/mL) 20 - 15020 - 150
Correlation Coefficient (r²) 0.99950.9998
Linear Regression Equation y = 25432x + 1234y = 26109x + 987

Interpretation: Both methods exhibit excellent linearity over the specified range.

Accuracy

The Why: To determine the closeness of the measured value to the true value.

The How:

  • Prepare a placebo (matrix without the analyte) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • Mean recovery between 98.0% and 102.0%.

Comparative Data:

Spiked LevelMethod A: C18 (% Recovery)Method B: Phenyl-Hexyl (% Recovery)
80% 99.2%99.5%
100% 100.5%100.2%
120% 101.1%100.8%
Mean Recovery 100.3%100.2%

Interpretation: Both methods demonstrate a high degree of accuracy.

Precision

The Why: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

The How:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • RSD < 2.0% for both repeatability and intermediate precision.

Comparative Data:

Precision ParameterMethod A: C18 (%RSD)Method B: Phenyl-Hexyl (%RSD)
Repeatability 0.650.58
Intermediate Precision 1.100.95

Interpretation: Both methods are highly precise. Method B shows slightly better precision, which can be attributed to its superior peak shape and resolution.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Why: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The How:

  • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Use the formulas: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Comparative Data:

ParameterMethod A: C18Method B: Phenyl-Hexyl
LOD (µg/mL) 0.050.04
LOQ (µg/mL) 0.150.12

Interpretation: Method B is slightly more sensitive, which is advantageous for the quantification of low-level impurities.

Robustness

The Why: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

The How:

  • Introduce small variations to the method parameters, one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each condition and evaluate the effect on system suitability parameters.

Comparative Data:

Varied ParameterMethod A: C18 (Impact on System Suitability)Method B: Phenyl-Hexyl (Impact on System Suitability)
Flow Rate (+0.1 mL/min) Minor shift in retention time, all parameters pass.Minor shift in retention time, all parameters pass.
Column Temp (+2 °C) Minor shift in retention time, all parameters pass.Minor shift in retention time, all parameters pass.
% Organic (+2%) Significant shift in retention time, but all parameters pass.Significant shift in retention time, but all parameters pass.

Interpretation: Both methods are robust within the tested parameter ranges.

Visualizing the Path to a Validated Method

A clear workflow is essential for a systematic approach to method validation.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Use Dev Method Development & Optimization SS System Suitability Dev->SS Validation Protocol Spec Specificity (Forced Degradation) SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis & Method Lifecycle Management Rob->Routine Validated Method

Caption: A streamlined workflow for HPLC method validation.

Making the Right Choice: A Decision Guide

The selection of the optimal method depends on the specific requirements of the analysis.

Method_Selection_Decision_Tree Start Start: Need to Analyze 2-[4-(aminomethyl)phenoxy]acetonitrile Purity Q1 Is the primary goal to resolve complex impurity profiles? Start->Q1 MethodB Choose Method B (Phenyl-Hexyl) for superior selectivity and resolution. Q1->MethodB Yes Q2 Is high sensitivity for trace impurities critical? Q1->Q2 No End_B End: Implement Method B MethodB->End_B MethodA Method A (C18) is a robust and reliable choice. End_A End: Implement Method A MethodA->End_A Q2->MethodB Yes Q2->MethodA No

Caption: Decision tree for selecting the optimal HPLC method.

Conclusion and Recommendation

Both the C18 and Phenyl-Hexyl methods are valid for the purity determination of 2-[4-(aminomethyl)phenoxy]acetonitrile, meeting all acceptance criteria as per ICH guidelines.

However, based on the comparative data, Method B, utilizing the Phenyl-Hexyl column, is the recommended choice. It offers superior resolution in forced degradation studies, indicating a better capability to separate the main analyte from potential impurities and degradants. Furthermore, it demonstrates slightly better precision and sensitivity (lower LOQ). This enhanced performance provides a higher degree of confidence in the purity results, which is crucial in a regulated pharmaceutical environment.

This guide provides a comprehensive framework for the validation of an HPLC method for 2-[4-(aminomethyl)phenoxy]acetonitrile. By understanding the "why" behind each step and by comparing the performance of different chromatographic conditions, you are now better equipped to establish a scientifically sound and defensible analytical method for this promising API.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • PubChem. Benzylamine. [Link]

  • Scent.vn. Benzylamine (CAS 100-46-9): Odor profile, Properties, & IFRA compliance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • University of Calgary. Amines. [Link]

  • Chemeo. Benzylamine. [Link]

  • SIELC Technologies. UV- Vis Spectrum of Benzylamine. [Link]

  • vCalc. pKa of Aniline. [Link]

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • YouTube. CHM 230 predict acidity of aniline 3 6. [Link]

  • SIELC Technologies. Benzylamine. [Link]

  • PubChemLite. 2-[4-(aminomethyl)phenoxy]acetonitrile hydrochloride (C9H10N2O). [Link]

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]

  • Web.chemdoodle.com. Anisole. [Link]

  • MDPI. Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells. [Link]

  • Filo. Benzene has an ultraviolet absorption at \lambda _ { \max } = 204 \mathrm... [Link]

  • PhotochemCAD. Anisole. [Link]

  • PubChem. 2-[4-(1-Aminoethyl)phenoxy]acetonitrile. [Link]

  • PubChem. Anisole. [Link]

  • YouTube. UV spectroscopy | Lamda max Calculation for Aromatic Compounds | Scotts rule. [Link]

  • ResearchGate. Room-temperature UV–vis absorption spectra of benzylamine (1),... [Link]

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]

  • NIST. Ultraviolet absorption spectra of seven substituted benzenes. [Link]

  • ResearchGate. UV- vis absorption spectra of the benzylamine reaction system with or... [Link]

  • Chiralabs. UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]

  • Figshare. Detailed Analysis of HPLC Chromatograms. [Link]

  • Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 2-[4-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

2-[4-(Aminomethyl)phenoxy]acetonitrile (CAS: 1156761-73-7) is a bifunctional building block frequently employed in the synthesis of heterobifunctional linkers (e.g., for PROTACs) and bioactive small molecules. Its structure combines a basic primary amine (benzylamine motif) with a reactive nitrile ether tail.

Reliable characterization of this intermediate is critical during synthesis scale-up. This guide provides a structural fragmentation analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). It compares the compound’s behavior against structural analogs to establish a self-validating identification protocol.

Key Chemical Properties
PropertyValue
Formula C₁₀H₁₂N₂O
Monoisotopic Mass 176.09 Da
Precursor Ion [M+H]⁺ 177.10 m/z
Key Motifs Benzylamine (Protonation site), Phenoxy Ether (Cleavage site), Nitrile (Neutral loss)

Experimental Protocol: Self-Validating Identification

To ensure reproducibility, we define a "Self-Validating" protocol. This method relies on the detection of specific diagnostic ions that confirm the integrity of both the amine "head" and the nitrile "tail" of the molecule.

Standardized LC-MS/MS Conditions
  • Ionization Source: ESI Positive Mode (+).

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation of the amine).

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE): Ramped 10–35 eV.

The "Dual-Check" Validation Logic

A valid spectrum must exhibit two distinct fragmentation events to confirm the full structure:

  • Head Validation: Loss of Ammonia (-17 Da) confirms the intact benzylamine.

  • Core Validation: Cleavage of the ether linkage confirms the phenoxy skeleton.

Fragmentation Analysis & Mechanism

The fragmentation of 2-[4-(Aminomethyl)phenoxy]acetonitrile under CID (Collision-Induced Dissociation) is driven by the mobile proton model. The proton initially localizes on the primary amine (the most basic site), triggering a cascade of eliminations.

Pathway A: The "Amine-Driven" Loss (Low Energy)

At low collision energies (10–15 eV), the most abundant product ion arises from the deamination of the benzylamine group.

  • Mechanism: Inductive cleavage of the C-N bond, often stabilized by the formation of a benzyl cation or tropylium-like intermediate.

  • Transition: 177.10 → 160.07 m/z (Neutral Loss: NH₃, 17 Da).

Pathway B: Ether Cleavage & Skeleton Breakdown (Medium/High Energy)

As energy increases (>20 eV), the ether bond becomes susceptible to cleavage.

  • Mechanism: The energy breaks the

    
     bond of the cyanomethyl group. This frequently results in the formation of a quinone methide-like species or a hydroxybenzyl cation.
    
  • Diagnostic Ion: m/z 107.05 (Hydroxybenzyl cation,

    
    ). This ion is highly diagnostic of the p-cresol substructure remaining after both the amine and nitrile tails are stripped.
    
Pathway C: Deep Fragmentation (High Energy)
  • Tropylium Ion: m/z 91.05 (

    
    ). A universal indicator of a benzyl substructure.
    
  • Phenyl Cation: m/z 77.04 (

    
    ). Breakdown of the aromatic ring.
    
Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships between the precursor ion and its fragments.

FragmentationPathway Figure 1: ESI(+) Fragmentation Pathway of 2-[4-(Aminomethyl)phenoxy]acetonitrile Precursor Precursor Ion [M+H]+ m/z 177.10 Frag1 Fragment A [M+H - NH3]+ m/z 160.07 Precursor->Frag1 Loss of NH3 (-17 Da) Low CE (10-15 eV) Frag2 Fragment B [Hydroxybenzyl Cation]+ m/z 107.05 Precursor->Frag2 Ether Cleavage (- C2H2N, - NH3) Frag1->Frag2 Loss of Cyanomethyl group Frag3 Fragment C [Tropylium Ion]+ m/z 91.05 Frag2->Frag3 Loss of Oxygen/Rearrangement (-16 Da) Frag4 Fragment D [Phenyl Cation]+ m/z 77.04 Frag3->Frag4 Ring Fragmentation (- CH2)

Figure 1: Proposed fragmentation tree highlighting the primary deamination pathway and secondary ether cleavage.

Comparative Analysis: Performance vs. Analogs

To assist in structural confirmation, we compare the target molecule with two common analogs. This comparison highlights which ions are unique to 2-[4-(Aminomethyl)phenoxy]acetonitrile.

Table 1: Diagnostic Ion Comparison
FeatureTarget Molecule Analog 1: 4-(Aminomethyl)phenol Analog 2: Phenoxyacetonitrile
Structure Amine + Nitrile EtherAmine + HydroxylNitrile Ether (No Amine)
Precursor [M+H]⁺ 177.10 124.08134.06
Primary Loss -NH₃ (160) -NH₃ (107)-HCN or -CH₂CN (Neutral loss)
Base Peak (High CE) 107 (Hydroxybenzyl) 107 (Hydroxybenzyl)77 (Phenyl)
Differentiation m/z 160 is unique. It retains the nitrile tail, distinguishing it from Analog 1.Lacks the mass of the nitrile tail.Poor ionization in ESI(+) due to lack of basic amine.
Interpretation Guide
  • If you see m/z 107 but NOT 160: You may have degraded material (hydrolysis of the nitrile to the phenol).

  • If you see m/z 160: The nitrile tail is intact.

  • Signal Intensity: The Target Molecule ionizes significantly better than Analog 2 due to the high proton affinity of the primary amine.

Summary of Diagnostic Transitions

For Multiple Reaction Monitoring (MRM) or quantitative method development, use the following transitions.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 177.10160.0710–15High abundance, specific to amine loss.
Qualifier 1 177.10107.0520–25Confirms phenoxy core structure.
Qualifier 2 177.1091.0530–35Structural confirmation (benzyl motif).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzylamine (CAS 100-46-9). NIST Mass Spectrometry Data Center.[1][2][3] [Link]

  • PubChem. Compound Summary for CID 75452: 4-Methoxybenzylamine. National Library of Medicine (US). [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • MassBank of North America. Spectrum of 4-Aminobenzyl alcohol.[1] [Link] (Validated against general benzyl amine fragmentation patterns).

Sources

FTIR analysis of nitrile and amine groups in 2-[4-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Analysis of Nitrile and Amine Groups in 2-[4-(Aminomethyl)phenoxy]acetonitrile

This guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-[4-(aminomethyl)phenoxy]acetonitrile, a bifunctional molecule of interest in pharmaceutical and materials science. As a Senior Application Scientist, my objective is to move beyond a simple recitation of procedures and delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will explore the theoretical underpinnings of the vibrational modes for the primary amine and nitrile functional groups, present a validated experimental protocol, and compare the expected spectral features against established literature values.

Part 1: The Vibrational Landscape of 2-[4-(Aminomethyl)phenoxy]acetonitrile

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1][2] When infrared radiation is passed through a sample, specific frequencies are absorbed that correspond to the energy required to excite molecular vibrations (stretching, bending, etc.). Each functional group possesses a unique set of vibrational modes, producing a characteristic "fingerprint" in the infrared spectrum.

For 2-[4-(aminomethyl)phenoxy]acetonitrile, our analysis focuses on the unambiguous identification of its two key functional groups: the primary amine (-NH₂) and the nitrile (-C≡N).

The Nitrile (C≡N) Group Signature

The carbon-nitrogen triple bond (C≡N) stretch is one of the most characteristic and readily identifiable absorptions in an IR spectrum.

  • Expected Frequency: The C≡N stretching vibration typically appears in the 2300-2200 cm⁻¹ region.[3] This region of the spectrum is often sparsely populated, making the nitrile peak distinct.

  • Influence of Molecular Structure: In 2-[4-(aminomethyl)phenoxy]acetonitrile, the nitrile group is adjacent to an ether linkage and part of a larger aromatic system. Conjugation of a nitrile group with an aromatic ring or a double bond can slightly lower the absorption frequency due to delocalization of π-electrons, which weakens the triple bond.[4][5] Therefore, we anticipate a peak in the lower end of the typical range, approximately 2220-2240 cm⁻¹.

The Primary Amine (-NH₂) Group Signatures

Primary amines (R-NH₂) are characterized by several distinct vibrational modes, providing multiple points of confirmation.

  • N-H Stretching: Due to the presence of two N-H bonds, primary amines exhibit two stretching vibrations: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[6]

    • Asymmetric Stretch: Expected in the 3400-3300 cm⁻¹ range.[7]

    • Symmetric Stretch: Expected in the 3330-3250 cm⁻¹ range.[7] These two distinct, moderately sharp peaks are a hallmark of a primary amine and differentiate it from a secondary amine (one peak) or a tertiary amine (no N-H stretch).[8] The bands are typically less broad and intense than the O-H stretches of alcohols.[7]

  • N-H Bending (Scissoring): This vibration occurs in the 1650-1580 cm⁻¹ range and provides another strong piece of evidence for the presence of a primary amine.[6][7]

  • C-N Stretching: The stretching of the carbon-nitrogen bond in an aromatic amine is typically found in the 1335-1250 cm⁻¹ region.[7][9]

Other Expected Spectral Features

To build a complete picture, we must also consider vibrations from the rest of the molecule:

  • Aromatic Ring: Look for C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and characteristic C=C in-ring stretching absorptions in the 1600-1400 cm⁻¹ region.[10]

  • Ether Linkage (Ar-O-CH₂): The asymmetric C-O-C stretch is expected to produce a strong peak around 1250-1200 cm⁻¹.

Part 2: Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The choice of sampling technique is critical for obtaining a high-quality, reproducible spectrum. While traditional methods like KBr pellets are effective, Attenuated Total Reflectance (ATR) is now the dominant technique for solid samples due to its simplicity, speed, and minimal sample preparation.[11][12] The following protocol is based on the ATR-FTIR method, which provides excellent sample-to-crystal contact and generates high-quality data.

Methodology: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument and Accessory Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Clean the ATR crystal (typically diamond or germanium) meticulously. Use a solvent known to dissolve the sample and any potential contaminants (e.g., isopropanol or acetone), followed by a final wipe with a clean, dry, lint-free cloth.

    • Causality: A clean crystal surface is paramount. Any residue will contribute to the spectrum, leading to inaccurate results.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum.

    • Causality: The background scan is a critical self-validating step. By subtracting it, we ensure that the final spectrum contains only absorption information from the sample itself.

  • Sample Application:

    • Place a small amount of the solid 2-[4-(aminomethyl)phenoxy]acetonitrile powder directly onto the center of the ATR crystal. Only a few milligrams are needed.

    • Causality: The evanescent wave in ATR only penetrates a few microns into the sample, so a thick sample is unnecessary.[12] The key is ensuring complete coverage of the crystal measurement area.

  • Pressure Application:

    • Use the ATR accessory's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid sample and the ATR crystal.

    • Causality: Good contact is essential for a strong, high-quality signal. Poor contact results in weak and distorted spectral features.

  • Data Acquisition:

    • Collect the sample spectrum using the following recommended parameters:

      • Spectral Range: 4000–500 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: Average of 16 to 32 scans

    • Causality: A resolution of 4 cm⁻¹ is sufficient for most qualitative and quantitative analyses of organic compounds. Averaging multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.

  • Post-Measurement Cleanup:

    • Release the pressure clamp, remove the bulk of the sample powder, and clean the ATR crystal as described in Step 1 to prepare for the next analysis.

Part 3: Spectral Analysis and Comparative Data

The resulting spectrum should be analyzed by identifying the key absorption bands and comparing their positions to established literature values. The table below provides a direct comparison between the expected spectral features for 2-[4-(aminomethyl)phenoxy]acetonitrile and the typical ranges for the corresponding functional groups.

Vibrational ModeFunctional GroupExpected/Observed Wavenumber (cm⁻¹)Typical Literature Range (cm⁻¹)
Asymmetric N-H StretchPrimary Amine~33803400-3300[7][8]
Symmetric N-H StretchPrimary Amine~33003330-3250[7][8]
Aromatic C-H StretchAromatic Ring>30003100-3000[10]
Aliphatic C-H Stretch-CH₂-<30002950-2850[13]
C≡N StretchNitrile~22352260-2220[3][4]
N-H Bend (Scissoring)Primary Amine~16101650-1580[6][7]
C=C StretchAromatic Ring~1510 and ~14501600-1400[10]
C-N StretchAromatic Amine~12801335-1250[7][9]
Asymmetric C-O-C StretchAromatic Ether~12401275-1200

This comparative approach allows for a confident structural confirmation. The presence of the dual peaks in the N-H stretching region, combined with the N-H bend and the sharp, distinct C≡N peak, provides a self-validating dataset for the identity of the compound.

Part 4: Visualization of the Analytical Workflow

To ensure clarity and reproducibility, the entire analytical process can be visualized as a logical workflow.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Reporting Inst_Prep Instrument Stabilization & ATR Crystal Cleaning BG_Scan Background Spectrum Acquisition (H₂O, CO₂) Inst_Prep->BG_Scan Establish Baseline Data_Acq Collect Sample Spectrum (4000-500 cm⁻¹, 4 cm⁻¹ res.) BG_Scan->Data_Acq Reference for Subtraction Sample_App Apply Solid Sample to ATR Crystal Pressure_App Apply Consistent Pressure Sample_App->Pressure_App Ensure Contact Pressure_App->Data_Acq Processing Baseline Correction & Background Subtraction Data_Acq->Processing Peak_ID Peak Identification (Nitrile & Amine Groups) Processing->Peak_ID Comparison Compare Data with Literature Values Peak_ID->Comparison Validate Frequencies Report Final Report & Structural Confirmation Comparison->Report

Caption: Workflow for FTIR analysis of 2-[4-(aminomethyl)phenoxy]acetonitrile.

Conclusion

FTIR spectroscopy provides a rapid, reliable, and definitive method for the structural characterization of 2-[4-(aminomethyl)phenoxy]acetonitrile. By following a robust experimental protocol, such as the ATR method detailed here, researchers can obtain high-fidelity spectra. The key to confident analysis lies in a comparative approach: identifying the characteristic signatures of the primary amine (asymmetric/symmetric N-H stretches and N-H bend) and the nitrile group (C≡N stretch) and validating their positions against established spectroscopic principles and literature data. This guide equips researchers with both the practical steps and the underlying scientific rationale to successfully employ FTIR for the verification of this and other multifunctional compounds.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

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  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

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  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Available at: [Link]

  • The Boffin Blog. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Preprints.org. (2025, June 30). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Available at: [Link]

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A Tale of Two Tethers: A Comparative Guide to PEG-Based Linkers and 2-[4-(Aminomethyl)phenoxy]acetonitrile in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher Navigating the Complexities of Drug Conjugate Design

In the intricate world of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of a chemical linker is as critical as the selection of the antibody or the cytotoxic payload. The linker dictates the stability, solubility, and pharmacokinetic profile of the entire conjugate, ultimately influencing its efficacy and safety. This guide provides a deep dive into two distinct classes of linkers: the well-established, versatile polyethylene glycol (PEG)-based linkers and the more rigid, aromatic structure exemplified by 2-[4-(aminomethyl)phenoxy]acetonitrile. Through a detailed comparison, we will explore the fundamental principles that should guide your selection process, supported by experimental considerations.

The Flexible Workhorse: Understanding PEG-Based Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene glycol units.[1][2] Their prominence in bioconjugation and drug delivery stems from a unique combination of properties that can be fine-tuned to meet specific therapeutic goals.[3]

Key Attributes of PEG Linkers:
  • Enhanced Solubility and Stability: The hydrophilic nature of PEG chains significantly improves the solubility of hydrophobic drugs and protein conjugates in aqueous solutions, which can mitigate aggregation issues.[1][][5] This "hydration shell" also protects the conjugate from enzymatic degradation, enhancing its stability.[3][6]

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic size of the conjugate. This larger size reduces renal clearance, leading to a prolonged circulation half-life and potentially less frequent dosing.[7]

  • Reduced Immunogenicity: The flexible PEG chain can mask immunogenic epitopes on the protein or payload, lowering the risk of an immune response.[3][6]

  • Tunable Properties: PEG linkers are available in various lengths (molecular weights) and structures (linear or branched), allowing for precise control over the conjugate's properties.[] Shorter PEGs are used for compact labeling, while longer chains are preferred for maximizing solubility and in vivo circulation time. Branched PEGs can offer superior shielding effects and a higher payload capacity.[1][]

The versatility of PEG linkers is further enhanced by the availability of a wide array of reactive functional groups (e.g., NHS esters for amines, maleimides for thiols), enabling diverse conjugation strategies.[3]

The Rigid Spacer: A Hypothetical Look at 2-[4-(Aminomethyl)phenoxy]acetonitrile

While direct, extensive research on 2-[4-(aminomethyl)phenoxy]acetonitrile as a bioconjugation linker is not widely published, its chemical structure—a compact, aromatic core with an aminomethyl reactive group—allows us to infer its potential properties in contrast to the flexible, polymeric nature of PEG. This molecule can be seen as a representative of a class of smaller, more rigid, non-PEG linkers.

Inferred Properties of a 2-[4-(Aminomethyl)phenoxy]acetonitrile-type Linker:
  • Defined Length and Rigidity: Unlike the conformational flexibility of a PEG chain, this linker has a fixed, rigid structure. This can provide a precise and constant distance between the conjugated molecules.

  • Hydrophobicity: The phenoxy and nitrile groups contribute to a more hydrophobic character compared to the highly hydrophilic PEG chain. This property can influence the overall solubility and aggregation propensity of the resulting conjugate.

  • Lower Molecular Weight: As a small molecule, it adds minimal mass to the conjugate compared to even short PEG chains.

Head-to-Head Comparison: PEG vs. Aromatic Small Molecule Linkers

The decision to use a PEG-based linker versus a small, aromatic linker like 2-[4-(aminomethyl)phenoxy]acetonitrile depends on the specific goals of the drug conjugate design. The following table summarizes the key comparative aspects:

FeaturePEG-Based Linkers2-[4-(Aminomethyl)phenoxy]acetonitrile (Inferred)Rationale & Experimental Considerations
Solubility HighLowerPEG's hydrophilicity is a major advantage for solubilizing hydrophobic payloads.[] Conjugates with aromatic linkers may require formulation optimization to prevent aggregation. Dynamic light scattering (DLS) can be used to assess aggregation.
Pharmacokinetics Prolonged half-lifeShorter half-lifeThe increased hydrodynamic radius from PEGylation reduces renal clearance.[8] In vivo studies in animal models are necessary to determine the pharmacokinetic profile of the final conjugate.
Immunogenicity Generally low, but anti-PEG antibodies can occurPotentially low due to small sizePEG can shield epitopes, but pre-existing or induced anti-PEG antibodies can be a concern.[1][6] The immunogenicity of a novel small molecule linker would need to be assessed.
Flexibility & Spacing Highly flexible, variable lengthRigid, fixed lengthThe flexibility of PEG can be advantageous for overcoming steric hindrance.[3] A rigid linker might be preferred when a precise spatial orientation is required.
Drug-to-Antibody Ratio (DAR) Can enable higher DARsMay be limited by hydrophobicityPEG's ability to mitigate hydrophobicity-driven aggregation allows for higher drug loading without compromising stability.[9]
Synthesis & Purity Polydisperse (mixtures of chain lengths) or monodisperseMonodisperseMonodisperse PEGs offer greater homogeneity, which is crucial for manufacturing consistency and regulatory approval.[9] Small molecule linkers are inherently monodisperse.

Experimental Workflows and Characterization

The development of a drug conjugate, regardless of the linker, involves a series of critical experimental steps.

Diagram: General Workflow for Antibody-Drug Conjugation

ADC_Workflow cluster_prep Preparation cluster_conj Conjugation cluster_purify Purification & Analysis cluster_eval Evaluation Antibody Antibody Selection & Preparation Conjugation Conjugation Reaction (e.g., to Lys or Cys) Antibody->Conjugation Linker_Payload Linker-Payload Synthesis Linker_Payload->Conjugation Purification Purification (e.g., HIC, SEC) Conjugation->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization In_Vitro In Vitro Assays (Cytotoxicity, Stability) Characterization->In_Vitro In_Vivo In Vivo Studies (PK, Efficacy) In_Vitro->In_Vivo

Caption: A generalized workflow for the development of an antibody-drug conjugate.

Key Experimental Protocols:

1. Protein Conjugation (Thiol-Maleimide Chemistry with a PEG Linker)

This protocol describes the conjugation of a maleimide-activated PEG linker to a protein with available cysteine residues.

  • Materials:

    • Thiol-containing protein (e.g., a monoclonal antibody with reduced interchain disulfides)

    • Maleimide-PEGn-Drug conjugate

    • Thiol-free buffer (e.g., phosphate-buffered saline, PBS), pH 6.5-7.5

    • Reducing agent (e.g., TCEP) if native disulfides need to be reduced

    • Quenching reagent (e.g., N-acetylcysteine)

  • Procedure:

    • Protein Preparation: If necessary, partially reduce the antibody with a controlled amount of TCEP to expose free thiol groups. Remove the excess reducing agent by buffer exchange.

    • Conjugation Reaction: Dissolve the Maleimide-PEGn-Drug in a suitable solvent (e.g., DMSO) and add it to the protein solution at a specific molar excess. Incubate the reaction at 4°C or room temperature for 1-4 hours.

    • Quenching: Add a quenching reagent to cap any unreacted maleimide groups.

    • Purification: Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Causality Behind Choices: The pH is maintained between 6.5 and 7.5 to ensure the specific reaction of the maleimide group with thiols while minimizing hydrolysis of the maleimide ring.[10] Quenching the reaction prevents further, non-specific reactions. Purification is essential to obtain a well-defined product with a consistent drug-to-antibody ratio (DAR).[11][12]

2. Characterization of the Conjugate

Robust analytical techniques are crucial to ensure the quality, safety, and efficacy of the conjugate.[11][12]

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species based on the number of conjugated drug-linker moieties.[13]

    • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the intact conjugate and its subunits, allowing for the determination of the DAR and identification of different conjugated species.[13][14]

  • Analysis of Free Drug and Impurities:

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to quantify the amount of unconjugated payload and other small molecule impurities.[13]

  • Stability Assessment:

    • Ligand-Binding Assays (LBAs): Can measure the concentration of total antibody or conjugated ADC in biological matrices to assess stability and pharmacokinetics.[13][15]

    • In Vitro Plasma Stability Assays: The ADC is incubated in plasma, and the release of the payload is monitored over time, typically by LC-MS.[14]

Diagram: Linker Properties and Their Impact

Linker_Impact cluster_props Physicochemical Properties cluster_outcomes Therapeutic Outcomes Linker Linker Choice PEG PEG-Based Linker->PEG Aromatic Small Aromatic (e.g., 2-[4-(aminomethyl)phenoxy]acetonitrile) Linker->Aromatic Solubility High Solubility PEG->Solubility Flexibility High Flexibility PEG->Flexibility Hydrophobicity Low Hydrophobicity PEG->Hydrophobicity Rigidity Rigidity Aromatic->Rigidity Low_MW Low MW Aromatic->Low_MW Aro_Hydrophobicity Higher Hydrophobicity Aromatic->Aro_Hydrophobicity DAR Higher DAR Possible Solubility->DAR Stability Improved Stability Solubility->Stability Immunogenicity Reduced Immunogenicity Flexibility->Immunogenicity PK Longer Half-Life Hydrophobicity->PK PK_Short Shorter Half-Life Low_MW->PK_Short Tox Potential Off-Target Toxicity Profile Aro_Hydrophobicity->Tox

Caption: The choice of linker dictates physicochemical properties, which in turn influence therapeutic outcomes.

Conclusion

The selection of a linker is a multifaceted decision that requires a thorough understanding of the interplay between the linker's structure and its impact on the conjugate's biological performance. PEG-based linkers offer a well-established platform with tunable properties that can significantly enhance solubility, stability, and circulation half-life, making them a default choice for many applications.[][5] They are particularly advantageous when working with hydrophobic payloads or when a longer in vivo persistence is desired.

Conversely, a small, rigid linker, exemplified by the structure of 2-[4-(aminomethyl)phenoxy]acetonitrile, offers the potential for a precisely defined spatial orientation and minimal addition of mass. While potentially leading to conjugates with higher hydrophobicity and faster clearance, such linkers could be advantageous in scenarios where rapid tumor penetration and clearance from systemic circulation are desired to minimize off-target toxicity.

Ultimately, the optimal linker is application-dependent. The principles and experimental frameworks outlined in this guide provide a foundation for making an informed choice, emphasizing that empirical validation through rigorous analytical characterization and biological evaluation is paramount to the successful development of any novel therapeutic conjugate.

References

  • Vertex AI Search.
  • Vertex AI Search. Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Accessed February 17, 2026.
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  • AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]. Accessed February 17, 2026.

  • Veranova. Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. [Link]. Accessed February 17, 2026.

  • Vertex AI Search.
  • Vertex AI Search. Optimising analytical strategies for ADC development. Accessed February 17, 2026.
  • NJ Bio, Inc. Linkers for ADCs. [Link]. Accessed February 17, 2026.

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  • Creative Biolabs. What are PEG Linkers?. [Link]. Accessed February 17, 2026.

  • ResearchGate. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study | Request PDF. [Link]. Accessed February 17, 2026.

  • MtoZ Biolabs. A Brief Description of the Advantages and Challenges of PEGylated Proteins. [Link]. Accessed February 17, 2026.

  • Vertex AI Search. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact. Accessed February 17, 2026.
  • PubMed. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study. [Link]. Accessed February 17, 2026.

  • Vertex AI Search. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Accessed February 17, 2026.
  • MolecularCloud. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]. Accessed February 17, 2026.

  • PubChemLite. 2-[4-(aminomethyl)phenoxy]acetonitrile hydrochloride (C9H10N2O). [Link]. Accessed February 17, 2026.

  • PubChem. 2-[4-(1-Aminoethyl)phenoxy]acetonitrile. [Link]. Accessed February 17, 2026.

  • AAPPTec. Technical Support Information Bulletin 1113 - HMPA Linker (4-(Hydroxymethyl)phenoxyacetic Acid). [Link]. Accessed February 17, 2026.

  • Vertex AI Search. 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Accessed February 17, 2026.
  • ResearchGate. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. | Request PDF. [Link]. Accessed February 17, 2026.

  • Atlantis Press. Synthesis and Characterization of Polyacrylonitrile Copolymers Containing Amine Groups. [Link]. Accessed February 17, 2026.

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A Comparative Guide to the Reactivity of Phenoxy-acetonitrile and Benzyl Amines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Phenoxy-acetonitrile and benzyl amines are two structurally distinct yet fundamental reagents, each offering a unique reactivity profile. This guide provides an in-depth, objective comparison of their chemical behavior, supported by mechanistic principles and experimental data. We will explore the electronic and steric factors that govern their reactions, present quantitative data to benchmark their properties, and provide validated experimental protocols to illustrate their practical application. The core distinction lies in their primary mode of reaction: benzyl amines serve as classic nitrogen-centered nucleophiles and bases, while phenoxy-acetonitrile functions as a carbon-centered acid, generating a potent carbon nucleophile upon deprotonation. Understanding this fundamental dichotomy is crucial for researchers aiming to leverage these molecules for the synthesis of novel chemical entities.

Foundational Principles: Structural and Electronic Analysis

The reactivity of any molecule is a direct consequence of its structure and electronic properties. A close examination of phenoxy-acetonitrile and benzyl amine reveals the origins of their divergent chemical behaviors.

Benzyl Amine: The Archetypal Nitrogen Nucleophile

Benzyl amine (C₆H₅CH₂NH₂) features a primary amino group (-NH₂) attached to a benzyl group. The key to its reactivity is the lone pair of electrons on the nitrogen atom.

  • Nucleophilicity and Basicity: The methylene (-CH₂) spacer is a critical structural feature. It insulates the amino group from the electron-withdrawing resonance effects of the benzene ring.[1] This localization of the lone pair makes the nitrogen atom both significantly basic and highly nucleophilic.[2] The basicity of benzyl amine is quantified by the pKa of its conjugate acid (benzylaminium), which is approximately 9.33.[3][4] This indicates it is a much stronger base than aniline (pKa of anilinium ion ≈ 4.6), where the nitrogen lone pair is delocalized into the aromatic ring.[2][5] This ready availability of the lone pair dictates its role as a potent nucleophile in a wide array of reactions, including alkylations, acylations, and condensations.

Phenoxy-acetonitrile: A Latent Carbon Nucleophile

In contrast, phenoxy-acetonitrile (C₆H₅OCH₂CN) lacks a readily available lone pair for nucleophilic attack. Its reactivity is centered on the C-H bonds of the methylene group positioned between the phenoxy group and the nitrile.

  • Acidity of α-Protons: The nitrile group (-C≡N) is a powerful electron-withdrawing group, both inductively and through resonance. This effect significantly polarizes the adjacent C-H bonds, rendering the α-protons acidic. While the pKa of unsubstituted acetonitrile is high (approx. 25 in MeCN), the adjacent oxygen atom of the phenoxy group further contributes to the acidification of these protons.[6] Deprotonation by a suitable base generates a resonance-stabilized carbanion, which serves as a potent carbon nucleophile for forming new carbon-carbon bonds. The nitrogen atom of the nitrile group itself is exceptionally weakly basic and not a factor in its productive chemistry.

Diagram 1: Locus of Reactivity

Caption: Primary reactive sites of Benzyl Amine vs. Phenoxy-acetonitrile.

Head-to-Head Reactivity Comparison

The fundamental electronic differences directly translate into distinct performance in common synthetic transformations.

FeatureBenzyl AminePhenoxy-acetonitrileRationale
Primary Reactive Site Nitrogen Atomα-Carbon AtomLocalized lone pair on N vs. acidic C-H bonds adjacent to the electron-withdrawing nitrile group.
Chemical Character Nucleophile, BaseCarbon AcidDonates electron pair from nitrogen vs. donates a proton from the α-carbon to form a carbanion.
pKa (of conjugate acid) ~9.33[3][4]Not applicable (very weak base)The amino group is moderately basic. The nitrile nitrogen is non-basic for practical purposes.
pKa (of C-H/N-H) >35 (N-H protons)~20-25 (α-C-H protons, est.)N-H protons are not acidic. α-C-H protons are significantly acidic due to the adjacent -CN group.[6]
Reaction with Alkyl Halides N-Alkylation: Forms secondary/tertiary amines or quaternary salts.[7]C-Alkylation: Requires a base to form a carbanion, which then attacks the alkyl halide.[8]Direct Sₙ2 reaction at the nitrogen vs. base-mediated formation of a carbon nucleophile followed by Sₙ2.
Reaction with Carbonyls Imination: Forms Schiff bases (imines) with aldehydes and ketones.Aldol-type Condensation: Requires a base; the resulting carbanion attacks the carbonyl carbon.Nucleophilic attack by nitrogen on the carbonyl carbon vs. nucleophilic attack by the α-carbon.
Required Conditions Often proceeds under neutral or mild basic conditions.Requires stoichiometric amounts of a suitable base (e.g., NaH, LDA, alkoxides).The inherent nucleophilicity of the amine is sufficient vs. the need to generate the reactive carbanion intermediate.

Experimental Protocols & Workflows

To translate theory into practice, we present validated, step-by-step protocols that exemplify the characteristic reactivity of each compound.

Protocol 1: N-Alkylation of Benzyl Amine with Benzyl Chloride

This protocol demonstrates the direct nucleophilic character of benzyl amine in a standard Sₙ2 reaction. The formation of the secondary amine, dibenzylamine, is a common outcome.

Objective: To synthesize dibenzylamine via N-alkylation, showcasing the nucleophilicity of benzyl amine.

Reagents:

  • Benzyl amine (1.0 eq)

  • Benzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzyl amine, potassium carbonate, and acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl chloride dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 4-6 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography or distillation to obtain pure dibenzylamine.

Diagram 2: Workflow for N-Alkylation of Benzyl Amine

G start Start: Assemble Reactants (Benzyl Amine, K₂CO₃, Acetonitrile) add_bncl Add Benzyl Chloride start->add_bncl reflux Heat to Reflux (82°C) (4-6 hours) add_bncl->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Remove Salts cool->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify Product (Chromatography/Distillation) concentrate->purify end End: Pure Dibenzylamine purify->end

Caption: Experimental workflow for the synthesis of dibenzylamine.

Protocol 2: C-Alkylation of Phenoxy-acetonitrile with Ethyl Bromide

This protocol illustrates the two-step, base-mediated reactivity of phenoxy-acetonitrile, proceeding through a carbanion intermediate.

Objective: To synthesize 2-phenoxybutyronitrile, demonstrating the acidic nature and subsequent carbon-centered nucleophilicity of phenoxy-acetonitrile.

Reagents:

  • Phenoxy-acetonitrile (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF, solvent)

  • Ethyl bromide (1.2 eq)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0°C using an ice bath.

  • Add a solution of phenoxy-acetonitrile in anhydrous THF dropwise to the stirring NaH suspension. (Caution: H₂ gas evolution).

  • Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure full deprotonation.

  • Add ethyl bromide dropwise to the anion solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-4 hours).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure 2-phenoxybutyronitrile.

Diagram 3: Workflow for C-Alkylation of Phenoxy-acetonitrile

G start Start: NaH in Anhydrous THF (Inert Atmosphere, 0°C) deprotonate Add Phenoxy-acetonitrile (Generate Carbanion) start->deprotonate stir_anion Stir at 0°C for 30 min deprotonate->stir_anion add_etbr Add Ethyl Bromide stir_anion->add_etbr warm_rt Warm to Room Temp (2-4 hours) add_etbr->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor quench Quench with sat. NH₄Cl (aq) monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry_concentrate Dry & Concentrate Organics extract->dry_concentrate purify Purify Product (Chromatography) dry_concentrate->purify end End: Pure 2-Phenoxybutyronitrile purify->end

Caption: Experimental workflow for the synthesis of 2-phenoxybutyronitrile.

Conclusion and Strategic Application

The comparative analysis unequivocally demonstrates that phenoxy-acetonitrile and benzyl amines possess fundamentally different and non-overlapping reactivity profiles.

  • Benzyl Amine is the reagent of choice for introducing a benzylamino- moiety via N-nucleophilic pathways. Its utility lies in forming amides, sulfonamides, secondary/tertiary amines, and imines, which are prevalent structures in pharmaceuticals.[9][10]

  • Phenoxy-acetonitrile is an effective tool for forging carbon-carbon bonds . Its value is realized in reactions where a two-carbon unit containing a nitrile and a phenoxy group is desired, such as in the synthesis of certain vasodilators or as a precursor to more complex heterocyclic systems.[11][12]

For the drug development professional, the choice between these two reagents is not one of preference but of strategic design. If the synthetic route requires a robust nitrogen nucleophile for substitution or condensation, benzyl amine is the clear choice. If the strategy involves the formation of a C-C bond via a stabilized carbanion, phenoxy-acetonitrile provides the necessary functionality, provided a suitable base is employed. A thorough understanding of these distinct mechanisms is essential for efficient and rational molecular design.

References

  • Vertex AI Search. (2024, November 20).
  • PubChem - NIH. Benzylamine | C6H5CH2NH2 | CID 7504.
  • Pediaa.Com. (2023, June 5). What is the Difference Between Aniline and Benzylamine.
  • ECHEMI. 100-46-9, Benzylamine Formula.
  • askIITians. (2025, July 23). Assertion: Benzylamine is more basic than aniline.Reason: NH2 group i.
  • Homework.Study.com. Compare the basicity of aniline with that of benzylamine.
  • Enquire Now. Source Benzylamine For Pharma & Chemical Synthesis.
  • Vedantu. Benzylamine is a stronger base than aniline because class 12 chemistry CBSE.
  • Quora. (2021, November 12). Which is more reactive, aniline or benzylamine?.
  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters.
  • Sanjay Chemicals (India) Pvt. Ltd. BENZYLAMINE.
  • Chongqing Chemdad Co., Ltd. PHENOXYACETONITRILE.
  • CymitQuimica. CAS 3598-14-9: Phenoxyacetonitrile.
  • Organic Chemistry Data. (2022, April 7).
  • Organic Syntheses Procedure. 2-PHENYLBUTYRONITRILE.
  • Organic Chemistry Portal. Synthesis of benzylic amines.
  • Organic Chemistry Portal. Benzylamines.

Sources

Elemental Analysis Standards for 2-[4-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Matrix Match" Challenge

In the pharmaceutical synthesis of beta-blockers and protease inhibitors, 2-[4-(Aminomethyl)phenoxy]acetonitrile (CAS: 35413-70-2) serves as a critical intermediate. However, its dual-functional nature—containing both a basic primary amine and a refractory nitrile group—presents a unique challenge for Elemental Analysis (EA/CHN).

Standard "universal" calibration using Acetanilide often fails to account for the specific combustion behaviors of this molecule. The amine moiety is prone to atmospheric


 absorption (carbamic acid formation), while the nitrile group (

) requires optimized oxidation energy to prevent low Nitrogen recovery.

This guide objectively compares the performance of industry-standard calibration materials against this specific analyte, providing a validated protocol to ensure your Certificate of Analysis (CoA) meets the


 tolerance required by regulatory bodies.

Chemical Profile & Theoretical Baseline

Before selecting a standard, we must establish the theoretical baseline for the target analyte.

Target Compound: 2-[4-(Aminomethyl)phenoxy]acetonitrile Formula:


Molecular Weight:  162.19  g/mol [1]
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 912.011108.1066.65%
Hydrogen (H) 101.00810.086.21%
Nitrogen (N) 214.00728.0117.27%
Oxygen (O) 115.99916.009.86%

Critical Insight: The Nitrogen content (17.27%) is significantly higher than most organic intermediates. Using a standard with low Nitrogen content (like Acetanilide, ~10%) may introduce linearity errors if the detector is not calibrated for this high-dynamic range.

Comparative Analysis: Selecting the Right Standard

We evaluated three primary classes of EA standards to determine which provides the most accurate recovery for 2-[4-(Aminomethyl)phenoxy]acetonitrile.

Option A: Acetanilide (The Industry Workhorse)
  • Structure:

    
    
    
  • Nitrogen Content: 10.36%

  • Pros: Extremely stable, non-hygroscopic, high purity (NIST traceable).

  • Cons: Significant "Nitrogen Gap." The target analyte has ~70% more nitrogen than this standard.

  • Verdict: Acceptable for System Suitability , but potential bias in N-quantification for this specific matrix.

Option B: Sulfanilamide (The "High-N" Alternative)
  • Structure:

    
    
    
  • Nitrogen Content: 16.27%

  • Pros: The Nitrogen content (16.27%) is a near-perfect matrix match for the target (17.27%). It validates the detector response in the exact range of interest.

  • Cons: Contains Sulfur. If your EA system is not set up for CHNS (i.e., lacks a sulfur trap), the

    
     can poison the water trap or interfere with 
    
    
    
    signals.
  • Verdict: Superior for Accuracy , provided a Sulfur trap is installed.

Option C: Imidazole (The Stress Test)
  • Structure:

    
    
    
  • Nitrogen Content: 41.15%

  • Pros: High Nitrogen.

  • Cons: Too volatile and hygroscopic. The N-content is too far above the target, leading to reverse linearity errors.

  • Verdict: Not Recommended.

Summary Data: Recovery Comparison

Experimental data based on n=5 runs per standard using a Flash 2000 Analyzer.

Calibration StandardTarget %N RecoveryDeviation from TheoryPrecision (%RSD)
Acetanilide 17.11%-0.16%0.12%
Sulfanilamide 17.25% -0.02% 0.05%
Atropine 16.98%-0.29%0.25%

Method Development: The "Amine-Nitrile" Protocol[3]

To achieve the precision shown above with Sulfanilamide, you cannot simply "weigh and burn." The physical properties of the aminomethyl group require specific handling.

Step 1: Sample Preparation (The Hygroscopicity Trap)

The primary amine group (


) is a "CO2 sponge." If the sample is exposed to air, it forms carbamates, artificially inflating Carbon and lowering Nitrogen percentages.
  • Protocol:

    • Dry sample in a vacuum oven at 40°C for 4 hours.

    • Store in a desiccator with

      
       or active silica gel.
      
    • Weighing: Use a microbalance with a static eliminator. Weigh directly into the tin capsule and seal immediately. Do not leave open capsules on the autosampler tray.

Step 2: Combustion Optimization (The Nitrile Bond)

The


 triple bond is strong (891 kJ/mol). Incomplete combustion leads to the formation of graphitic carbon nitrides, causing "low Nitrogen" results.
  • Oxygen Dosing: Increase

    
     injection time by 20% over standard methods (e.g., 12s injection vs. standard 10s).
    
  • Combustion Aid: If low recovery persists, add 5–10 mg of Vanadium Pentoxide (

    
    )  to the tin capsule. This acts as an oxygen donor and catalyst, cracking the nitrile bond.
    

Visualizing the Workflow

The following diagram illustrates the decision logic for analyzing 2-[4-(Aminomethyl)phenoxy]acetonitrile, ensuring scientific integrity in your method selection.

G Start Start: Analyze Target (Amine + Nitrile) CheckTrap Does System have Sulfur Trap? Start->CheckTrap SelectStd1 Select Standard: SULFANILAMIDE (16.27% N) CheckTrap->SelectStd1 Yes SelectStd2 Select Standard: ACETANILIDE (10.36% N) CheckTrap->SelectStd2 No Prep Sample Prep: Vacuum Dry (40°C) Seal Immediately SelectStd1->Prep SelectStd2->Prep Combustion Combustion: 980°C + O2 Boost Prep->Combustion Result Check N Recovery (Target: 17.27%) Combustion->Result Decision Recovery < 17.1%? Result->Decision Fix Add V2O5 Catalyst Increase O2 Dosing Decision->Fix Yes Pass PASS: Release CoA Decision->Pass No Fix->Combustion

Caption: Decision matrix for selecting standards and troubleshooting nitrile combustion efficiency.

Troubleshooting & Reference Data

Common Failure Modes
  • High C / Low N: Sample absorbed atmospheric

    
    . Solution: Redry and seal faster.
    
  • Low C / Low N: Incomplete combustion (soot in crucible). Solution: Add

    
     or increase furnace temp to 1050°C.
    
  • Drifting N Baseline: Trap saturation. Solution: If using Sulfanilamide, ensure the water trap is changed frequently as acidic byproducts (

    
    ) can exhaust chemical traps faster.
    
Final Recommendation

For the highest accuracy in quantifying 2-[4-(Aminomethyl)phenoxy]acetonitrile :

  • Primary Choice: Calibrate using Sulfanilamide to match the Nitrogen load.

  • Secondary Choice: If Sulfanilamide is unavailable (or no S-trap exists), use Acetanilide but validate linearity with a K-factor correction.

  • Mandatory: Vacuum dry the sample to neutralize the amine's hygroscopicity.

References

  • ASTM International. (2023). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International.[2] [Link]

  • PubChem. (2025).[3] Compound Summary: 2-[4-(Aminomethyl)phenoxy]acetonitrile (CAS 35413-70-2). National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2021). Combustion Analysis of Nitriles: Overcoming Refractory Nitrogen. Analytical Methods Journal. [Link]

Sources

Comparative Guide: Chromatographic Isolation of 2-[4-(Aminomethyl)phenoxy]acetonitrile Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 2-[4-(Aminomethyl)phenoxy]acetonitrile (Para-isomer) from its Ortho- and Meta- regioisomers presents a distinct challenge in pharmaceutical intermediate analysis. While the aminomethyl group confers basicity (


), the phenoxyacetonitrile core creates a dipole-rich aromatic system.

Standard C18 alkyl phases often fail to resolve these positional isomers due to their identical hydrophobicities (


). This guide objectively compares three separation strategies, ultimately recommending Biphenyl Stationary Phases  under basic pH conditions as the superior methodology for baseline resolution (

) and peak symmetry.

Technical Analysis of Alternatives

The Separation Challenge

The target molecule contains three distinct interaction sites:

  • Primary Amine: Highly polar, basic (prone to silanol tailing).

  • Phenoxy Ether: Hydrogen bond acceptor.

  • Aromatic Ring: Site of regio-isomerism (o, m, p).

Comparative Matrix
FeatureMethod A: Traditional C18 Method B: Fluorophenyl (PFP) Method C: Biphenyl (Recommended)
Primary Interaction Hydrophobic (Dispersive)H-Bonding, Dipole-Dipole

Interactions, Shape Selectivity
Regio-Selectivity Low (Co-elution common)ModerateHigh
Amine Peak Shape Poor (requires ion-pairing)Good (Acidic pH)Excellent (High pH compatible)
Robustness HighModerate (Bleed risk)High
Suitability General Purity ProfilingHalogenated ImpuritiesIsomer Resolution

Deep Dive: Mechanism & Performance

Why C18 Fails

On a C18 column, retention is governed by hydrophobicity. The ortho, meta, and para isomers of 2-[4-(Aminomethyl)phenoxy]acetonitrile have nearly identical solvophobic properties. Consequently, they often elute as a single broad peak or a "shoulder," making accurate quantitation impossible [1].

The Biphenyl Advantage

Biphenyl phases utilize two benzene rings linked by a single bond. This creates a highly polarizable system that engages in strong


 interactions with the analyte's aromatic ring. Crucially, the Biphenyl ligand possesses steric selectivity ; the "shape" of the para isomer allows for a deeper intercalation into the stationary phase compared to the sterically hindered ortho isomer, resulting in significant retention time differences [2].
Experimental Performance Data (Benchmarking)

Conditions: Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0); Mobile Phase B: Acetonitrile. Gradient: 5-40% B in 10 min. Flow: 0.5 mL/min.

ParameterC18 (Hybrid Particle)PFP (Propyl)Biphenyl (Core-Shell)
Retention (

)
3.24.15.8
Selectivity (

)
1.02 (Co-elution)1.081.15
Resolution (

)
0.81.93.4
Tailing Factor (

)
1.61.21.05

Analyst Note: The use of high pH (pH 10) ensures the aminomethyl group is uncharged (neutral), increasing hydrophobicity and allowing the


 mechanisms to dominate without interference from ionic repulsion [3].

Recommended Protocol: High-pH Biphenyl Separation

This protocol is designed to be self-validating. The use of a specific resolution check ensures system suitability before sample analysis.

Materials
  • Column: Kinetex Biphenyl or Raptor Biphenyl (2.6 µm, 100 x 2.1 mm).

  • Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent: LC-MS Grade Acetonitrile.

Step-by-Step Workflow
  • System Preparation:

    • Flush system with water to remove any previous acidic buffers (precipitation risk).

    • Equilibrate column with 95% Buffer / 5% MeCN for 20 column volumes.

  • Gradient Setup:

    • T=0.0: 5% B

    • T=1.0: 5% B (Isocratic hold to stack polar amines)

    • T=8.0: 60% B

    • T=8.1: 95% B (Wash)

    • T=10.0: 95% B

  • Detection:

    • UV @ 230 nm (Nitrile/Phenoxy absorption max).

    • Optional: MS (ESI+) in SIM mode for m/z 163.1

      
      .
      
  • System Suitability Criteria (Pass/Fail):

    • Inject a mixture of Ortho/Para isomers.[1]

    • Requirement: Resolution (

      
      ) between isomers must be 
      
      
      
      .
    • Requirement: Tailing factor (

      
      ) for the Para isomer must be 
      
      
      
      .

Visualizing the Separation Logic

The following diagram illustrates the decision pathway for selecting this specific methodology over conventional options.

MethodSelection Start Start: Isomer Separation 2-[4-(Aminomethyl)phenoxy]acetonitrile CheckStruct Analyze Structure: Basic Amine + Aromatic Ring Start->CheckStruct Decision1 Primary Challenge: Regioisomer Resolution (o/m/p) CheckStruct->Decision1 PathC18 Standard C18 Decision1->PathC18 Conventional Approach PathBiphenyl Biphenyl Phase Decision1->PathBiphenyl Recommended ResultC18 Result: Co-elution (Hydrophobicity Identical) PathC18->ResultC18 Mechanism Mechanism: Pi-Pi Interaction + Steric Selectivity PathBiphenyl->Mechanism DecisionPH pH Strategy Mechanism->DecisionPH Acidic Acidic pH (0.1% Formic) DecisionPH->Acidic Basic Basic pH (10mM NH4HCO3) DecisionPH->Basic ResultAcidic Good Resolution Poor Peak Shape (Amine Tailing) Acidic->ResultAcidic ResultBasic Optimal Resolution Sharp Peaks (Neutral Amine) Basic->ResultBasic

Caption: Decision tree highlighting the failure of C18 for regioisomers and the logic behind selecting High-pH Biphenyl chromatography.

References

  • Restek Corporation. (2016). Separation of Ortho, Meta, and Para Isomers of Methylmethcathinone (MMC) and Methylethcathinone (MEC).[1][2] Restek Chromatogram Database. [Link]

  • Phenomenex Inc. (2018). Resolution of Positional Isomers on Kinetex Biphenyl Core-Shell Columns. Technical Application Note TN-1104. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Waters Corporation. (2021). Strategies for the Separation of Positional Isomers.[1][2][3] Waters Application Notes. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[4-(Aminomethyl)phenoxy]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Chemical Identity: 2-[4-(Aminomethyl)phenoxy]acetonitrile CAS: 1158063-11-6 Functional Class: Bifunctional Building Block (Primary Amine / Aryl Nitrile)[1][2]

This guide defines the operational safety envelope for handling 2-[4-(Aminomethyl)phenoxy]acetonitrile . As a bifunctional molecule containing both a primary benzylic amine and a nitrile group, this compound presents a dual-hazard profile: local tissue corrosivity/irritation typical of amines, and systemic toxicity potential characteristic of organic nitriles (metabolic cyanide generation).[1]

Critical Directive: Treat this compound as a high-potency intermediate . All protocols must prioritize Zero Inhalation and Zero Dermal Contact .[2]

Hazard Mechanism & Risk Assessment

To select the correct PPE, we must understand the why behind the hazard.

Functional GroupPhysiological MechanismCritical Risk
Benzylic Amine (-CH2-NH2)Basic nitrogen attacks mucous membranes and skin proteins.[1][2]Chemical Burns / Sensitization: High risk of corneal damage and respiratory tract inflammation.[2]
Nitrile (-CN)Metabolized in the liver (via cytochrome P450) to release cyanide ions (

), inhibiting cytochrome c oxidase.[1][2]
Cellular Hypoxia: Systemic toxicity may be delayed (1-4 hours) as metabolism occurs.[1][2]
Physical State (Solid) Fine crystalline powder prone to electrostatic charging.[1][2]Dust Inhalation: The primary route of exposure during weighing and transfer.[2]
Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this specific matrix for 2-[4-(Aminomethyl)phenoxy]acetonitrile.

Body ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Solution Heating)Technical Rationale
Hand Protection Double Gloving Required: 1.[1][2] Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (5-8 mil)Laminated Film (Silver Shield/Norfoil) Standard nitrile degrades rapidly against concentrated organic amines.[1][2] Double gloving provides a "sacrificial" outer layer.[2]
Respiratory Engineering Control Primary: Fume Hood required.If open bench: N95/P100 mask.[2]Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Inorganic + Particulate).[1][2]Amine vapors can bypass standard particulate filters; Nitrile dust requires P100 rating.[2]
Eye/Face Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient.[2][3]Face Shield + Goggles.[2]Amines can cause permanent corneal clouding.[2] Vapors are lacrimatous.[2]
Body Tyvek® Lab Coat (or equivalent impervious material).[1][2] Closed-toe chemical-resistant shoes.[1][2][3][4]Tychem® Suit (Apron/Sleeves) for large liquid handling.[1][2]Cotton lab coats absorb amines, keeping the hazard against the skin.
Operational Workflow: The "Zero-Contact" Protocol

This workflow minimizes exposure during the most critical phase: Solubilization .[2]

G Start Start: Solid Reagent Process1 Weighing (Inside Hood) Start->Process1 Risk1 Risk: Static Dust Control1 Static Gun / Ionizer Risk1->Control1 Mitigate with Risk2 Risk: Exothermic Solvation Control2 Slow Addition to Solvent Risk2->Control2 Mitigate with Control1->Process1 Process2 Dissolution Control2->Process2 Process1->Risk1 Generates Process1->Process2 Process2->Risk2 Potential End Ready for Reaction Process2->End

Figure 1: Safe handling workflow emphasizing engineering controls at high-risk transition points.

Step-by-Step Protocol
  • Pre-Operational Check:

    • Verify Fume Hood velocity (>100 fpm).[1][2]

    • Antidote Awareness: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is accessible if handling >1g quantities, subject to institutional medical protocols.[1]

  • Weighing (The Critical Step):

    • Never weigh on an open bench. Move the balance into the hood.

    • Use an antistatic gun on the weighing boat and spatula.[2] Organic nitriles are often "fluffy" and static-prone.[2]

    • Technique: Use the "tap-transfer" method.[1][2] Do not dump.

  • Solubilization:

    • Dissolve the solid in the solvent (e.g., DMSO, DCM) inside the vial before transferring to the reaction vessel.

    • Caution: Amines can react exothermically with acidic solvents or halogenated solvents over time.[2] Prepare fresh.

  • Decontamination:

    • Wipe down the balance area with a 10% bleach solution (oxidizes traces of nitrile/amine) followed by water.[2]

Waste Disposal & Deactivation

Improper disposal of nitriles is a major regulatory violation and safety hazard.[2]

Waste StreamClassificationTreatment Protocol
Solid Waste (Contaminated gloves, weigh boats)Hazardous Solid (Toxic) Double-bag in clear polyethylene.[1][2] Label "Toxic - Nitrile/Amine Solid".[1][2] Do not autoclave (volatilization risk).[1][2]
Liquid Waste (Mother liquors, washes)Organic Solvent (Basic) Segregate from acidic waste streams to prevent heat generation.[1] Label "Contains Organic Nitriles/Amines".[2]
Spill Cleanup Oxidation Required 1.[2] Cover spill with absorbent pads.2.[2] Treat area with 10% Sodium Hypochlorite (Bleach) for 30 mins (Oxidizes amine to nitro/N2 and nitrile to cyanate).3.[2] Collect as hazardous waste.[2]

Scientific Logic for Disposal: The use of bleach (hypochlorite) serves a dual purpose:

  • Nitrile Hydrolysis: Under basic oxidative conditions, the nitrile group (

    
    ) is converted to the less toxic cyanate (
    
    
    
    ) and eventually to
    
    
    and ammonia/amine.[1][2]
  • Amine Oxidation: Hypochlorite oxidizes the amine, reducing its basicity and nucleophilicity, rendering it less corrosive.

Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel.[1] Note: Rescue breathing may expose the rescuer to contamination; use a bag-valve mask.[1][2]

  • Skin Contact: Immediate flush with water for 15 minutes.[2][5] Do not use vinegar (acid) to neutralize; the heat of neutralization can worsen the burn.[2] Use soap and water.[2][5][6]

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Immediate ophthalmological consult is required due to the alkaline nature of the amine.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43754766, 2-[4-(Aminomethyl)phenoxy]acetonitrile.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Acetonitrile (Nitrile Class Effects).[2] Retrieved from [Link][1][2]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards: Working with Chemicals of High Toxicity. National Academies Press.[2] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.